AG-494
説明
tyrphostin that blocks Cdk2 activation; structure in first source
Structure
3D Structure
特性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOVJYOELRGMV-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018515 | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-35-3, 139087-53-9 | |
| Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG 494 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrphostin B48 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tyrphostin AG 494 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AG-494: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has been a valuable tool in cancer research. Its mechanism of action primarily revolves around the inhibition of key signaling pathways involved in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and includes visualizations of the targeted pathways and experimental workflows.
Core Mechanism of Action: Dual Inhibition of EGFR and JAK/STAT Pathways
This compound exerts its anti-proliferative and pro-apoptotic effects by targeting two critical signaling pathways that are often dysregulated in cancer:
-
Epidermal Growth Factor Receptor (EGFR) Signaling: this compound is a potent inhibitor of EGFR kinase activity. It competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing autophosphorylation of the receptor upon ligand binding. This blockade of EGFR activation effectively halts the initiation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.
-
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling: this compound is also a recognized inhibitor of the JAK/STAT pathway, with a particular specificity for JAK2. Cytokines and growth factors activate JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting JAK2, this compound prevents the phosphorylation and subsequent activation of STAT3, a key oncogenic transcription factor. Some studies also suggest that this compound can inhibit the JAK3/STAT5 signaling pathway.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been quantified in various cell lines and assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other inhibitory values.
| Target/Process | Cell Line | IC10 (µM) | IC50 (µM) | IC90 (µM) |
| Cell Growth | A549 (Lung Cancer) | 1.8 | 6.2 | 21.0 |
| Cell Growth | DU145 (Prostate Cancer) | 0.9 | 3.0 | 10.0 |
Table 1: Growth Inhibitory Concentrations of this compound in Cancer Cell Lines after 48 hours of incubation. Data adapted from studies on the effect of tyrphostins on autocrine growth regulation.[1]
| Target | Cell Line/Assay Condition | IC50 (µM) |
| EGFR Kinase | HT-22 cells | 1 |
| EGFR Autophosphorylation | In vitro | 1.2 |
| EGF-dependent Cell Growth | Various | 6 |
Table 2: IC50 Values of this compound for EGFR Inhibition. Data compiled from various supplier and research articles.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the points of inhibition by this compound in the EGFR and JAK/STAT signaling pathways.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Protocols
The following protocols provide a framework for assessing the inhibitory effects of this compound on EGFR and STAT3 phosphorylation and on cell viability.
Western Blot Analysis of EGFR and STAT3 Phosphorylation
This protocol details the steps to quantify the levels of phosphorylated EGFR (p-EGFR) and phosphorylated STAT3 (p-STAT3) in response to this compound treatment.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of protein phosphorylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, DU145, MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 3 µM, 10 µM, 50 µM) or DMSO (vehicle control) for 3-24 hours.
-
For EGFR phosphorylation, stimulate cells with 10-100 ng/mL of EGF for 10-15 minutes.
-
For STAT3 phosphorylation, stimulate cells with 50 ng/mL of IL-6 for 15-30 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations with lysis buffer and add 4x Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a 4-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT assay to determine the effect of this compound on the viability and proliferation of cancer cells.
Experimental Workflow Diagram:
References
AG-494 as an EGFR Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AG-494 (Tyrphostin this compound), a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. This document details its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, serving as a comprehensive resource for researchers in oncology and cell signaling.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[][3] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anti-cancer therapeutics.[3]
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[4] It functions as a potent and selective inhibitor of EGFR, primarily by blocking its autophosphorylation and subsequent downstream signaling cascades.[5][6][7]
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against EGFR and other related kinases has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Target Kinase | IC50 Value (µM) | Assay Type |
| EGFR | 0.7 | Kinase Assay[5][6] |
| EGFR (Autophosphorylation) | 1.1 - 1.2 | Cellular Assay[5] |
| ErbB2 (HER2) | 39 | Kinase Assay[5] |
| PDGF-R | 6 | Kinase Assay[5][7] |
| Cdk2 | - | This compound blocks Cdk2 activation[8] |
| EGF-dependent DNA synthesis | - | Inhibited by this compound[5][6][7][8] |
| EGF-dependent cell growth | 6 | Cell Growth Assay |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of EGFR. This prevents the autophosphorylation of tyrosine residues within the receptor's cytoplasmic tail, which is a critical step for the recruitment and activation of downstream signaling proteins.[9] The inhibition of EGFR autophosphorylation by this compound effectively blocks major signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell proliferation and survival.[1][]
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
EGFR Kinase Inhibition Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A DMSO stock is typically used, with the final DMSO concentration in the assay kept below 1%.
-
Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process of depleting remaining ATP and then converting ADP to a detectable luminescent signal.
-
Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[10][11]
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on EGFR signaling. The MTT assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell line with active EGFR signaling (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader with absorbance measurement capabilities
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each this compound concentration and determine the IC50 value.[12]
Western Blotting for EGFR Phosphorylation
This technique is used to directly observe the inhibitory effect of this compound on EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with active EGFR signaling
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to near confluency and then serum-starve them to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-EGFR.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total EGFR to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated EGFR in treated versus untreated cells.[7][13]
Experimental and Logical Workflow Visualization
The following diagram outlines a typical workflow for the preclinical evaluation of a kinase inhibitor like this compound.
Conclusion
This compound is a well-characterized inhibitor of EGFR kinase activity. Its ability to block EGFR autophosphorylation and downstream signaling pathways makes it a valuable tool for studying the roles of EGFR in normal physiology and in diseases such as cancer. The experimental protocols detailed in this guide provide a framework for the robust evaluation of this compound and other potential EGFR inhibitors, from initial biochemical screening to cellular and mechanistic studies. This comprehensive understanding is crucial for the development of novel and effective targeted therapies.
References
- 1. ClinPGx [clinpgx.org]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com.cn [promega.com.cn]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on AG-494 and the Blockade of Cdk2 Activation
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, is recognized for its inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and the JAK2/STAT3 pathway.[1][2][3] Beyond these primary targets, this compound exhibits a distinct and potent activity on the cell cycle machinery, specifically by blocking the activation of Cyclin-Dependent Kinase 2 (Cdk2).[4] This action impedes DNA synthesis and leads to cell cycle arrest, suggesting a therapeutic potential for targeting cell proliferation.[4][5] This document provides a comprehensive technical overview of the mechanism of action of this compound concerning Cdk2, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: Cdk2 Activation Blockade
This compound's primary effect on the cell cycle is the inhibition of Cdk2 activation, which is crucial for the transition from the G1 to the S phase and for S-phase progression.[5][6] Unlike many kinase inhibitors that compete for the ATP-binding site, this compound does not inhibit the intrinsic kinase activity of Cdk2 directly.[5][7] Furthermore, its mechanism is independent of altering the association of Cdk2 with its cyclin partners (Cyclin E or Cyclin A) or with its natural protein inhibitors, p21 and p27.[5]
The core mechanism involves the accumulation of Cdk2 that is phosphorylated on the inhibitory tyrosine 15 (Tyr15) residue.[5] In the canonical cell cycle, the activating phosphorylation on Threonine 160 by the Cdk-activating kinase (CAK) is counter-regulated by inhibitory phosphorylations on Threonine 14 and Tyrosine 15 by Wee1/Myt1 kinases.[8] The removal of these inhibitory phosphates by Cdc25 phosphatases is a critical step for Cdk2 activation.[5] this compound appears to disrupt this balance, leading to a build-up of the Tyr15-phosphorylated, inactive form of Cdk2.[5] This ultimately results in cell cycle arrest at the late G1 and S phases.[5]
Notably, the precise molecular target of this compound that leads to this accumulation of phosphorylated Cdk2 has not been definitively identified, suggesting a unique mechanism that warrants further investigation.[5] This inhibitory effect on Cdk2 activation parallels its ability to inhibit DNA synthesis, strongly indicating that its anti-proliferative effects are mediated through its action on the cell cycle machinery.[4]
Caption: this compound blocks Cdk2 activation by promoting the accumulation of the inactive, Tyr15-phosphorylated form.
Quantitative Data Summary
While this compound is known to block Cdk2 activation, it is also a potent inhibitor of several tyrosine kinases. The following tables summarize its inhibitory concentrations against various kinases and its observed biological effects on the cell cycle.
Table 1: IC₅₀ Values of this compound Against Various Protein Kinases
| Target Kinase | IC₅₀ Value (μM) | Reference |
|---|---|---|
| EGFR | 0.7 | [1] |
| EGFR (Autophosphorylation) | 1.1 | [1] |
| ErbB2 | 39 | [1] |
| HER1-2 | 45 | [1] |
| PDGF-R | 6 |[1] |
Table 2: Biological Effects of this compound on Cell Cycle Progression
| Effect | Cell Line / System | Observation | Reference |
|---|---|---|---|
| Cell Cycle Arrest | Varies | Arrests cells at late G1 and during S phase. | [5] |
| Inhibition of DNA Synthesis | EGF-dependent cells | Parallels the inhibition of Cdk2 activation. | [1][4] |
| Cdk2 Activation | DHER-14 cells | Blocks Cdk2 activation even when added 20h post-EGF stimulation. |[1][4] |
Experimental Protocols
To investigate the effects of this compound on Cdk2 activation, a series of standard cell and molecular biology techniques are employed. The following protocols provide a detailed methodology.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., 3T3 cells or other relevant cell lines) in appropriate culture dishes and grow in standard medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Synchronization (Optional): For cell cycle studies, synchronize cells at the G0/G1 boundary by serum starvation for 24-48 hours.
-
Stimulation & Treatment: Induce cell cycle re-entry by adding serum or a mitogen like EGF. Concurrently or at specific time points, treat cells with this compound at desired concentrations (e.g., 10-50 µM). A DMSO vehicle control should be run in parallel.
-
Harvesting: At various time points post-treatment, harvest cells for downstream analysis (e.g., cell lysis for protein analysis or fixation for flow cytometry).
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation: Fix cells in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases of the cell cycle, revealing any drug-induced arrest.[5]
Immunoprecipitation and Cdk2 Kinase Assay
This assay measures the enzymatic activity of the Cdk2 complex.
-
Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-Cdk2 antibody to capture Cdk2 and its binding partners. Use protein A/G-agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing a Cdk2 substrate (e.g., Histone H1), ATP (often radiolabeled [γ-³²P]ATP or as part of a luminescence-based kit like ADP-Glo™), and MgCl₂.[9][10]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction. If using radiolabeled ATP, separate the proteins by SDS-PAGE and detect substrate phosphorylation by autoradiography. For luminescence-based assays, measure the generated signal according to the manufacturer's protocol.[9][11]
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Prepare total cell lysates from treated and control cells using a denaturing lysis buffer (e.g., RIPA buffer).
-
Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total Cdk2, phospho-Cdk2 (Tyr15), Cyclin A, Cyclin E, p21, p27, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. This will reveal changes in the levels and phosphorylation status of key cell cycle proteins.[5]
Caption: Workflow for investigating the impact of this compound on Cdk2 activation and cell cycle progression.
Conclusion and Future Directions
This compound presents a compelling case as a multi-faceted inhibitor affecting key signaling pathways involved in cell proliferation. Its ability to block Cdk2 activation through a mechanism that promotes inhibitory phosphorylation offers a distinct approach compared to traditional ATP-competitive kinase inhibitors.[4][5] This action effectively halts the cell cycle at the G1/S boundary and during the S phase, providing a strong rationale for its anti-proliferative effects.[5]
The data suggest that this compound and its structural analogs, AG-490 and AG-555, could serve as valuable lead compounds for the development of novel therapeutics aimed at the cell cycle machinery.[4] Future research should focus on identifying the direct upstream molecular target of this compound that modulates the phosphorylation state of Cdk2. Elucidating this novel mechanism could unveil new targets for anti-cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The JAK2/STAT3 pathway inhibitor, AG490, suppresses the abnormal behavior of keloid fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cdk2 strengthens the intra-S checkpoint and counteracts cell cycle exit induced by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation and inhibition of cyclin-dependent kinase-2 by phosphorylation; a molecular dynamics study reveals the functional importance of the glycine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
AG-494 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-494, a tyrphostin derivative, is a potent inhibitor of tyrosine kinases, playing a significant role in cancer research. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on various cancer cell lines, and detailed protocols for relevant experimental procedures. This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways. By inhibiting these key pathways, this compound induces cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for preclinical cancer studies. This document summarizes key quantitative data, provides detailed experimental methodologies, and includes visualizations of the core signaling pathways and experimental workflows to support researchers in their investigation of this compound as a potential anti-cancer agent.
Mechanism of Action
This compound exerts its anti-cancer effects through the inhibition of several critical signaling pathways involved in cell proliferation, survival, and differentiation. Primarily, it functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the JAK/STAT signaling cascade.
Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers downstream signaling pathways crucial for cell growth and division, such as the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. This compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[2] This blockade of EGFR signaling ultimately leads to a reduction in cancer cell proliferation.
Inhibition of the JAK/STAT Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors that regulate cell proliferation, differentiation, and survival.[3] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a common feature in many cancers and is associated with tumor progression and metastasis.[4] this compound has been shown to inhibit JAKs, which are responsible for the tyrosine phosphorylation and activation of STATs.[5] Specifically, this compound treatment leads to a significant decrease in the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and the expression of its target genes involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.[4][5]
Induction of Cell Cycle Arrest
By inhibiting the EGFR and JAK/STAT pathways, this compound effectively halts the progression of the cell cycle. The downstream targets of these pathways include key regulators of the cell cycle, such as cyclin D1 and cyclin-dependent kinases (CDKs) like CDK4. Inhibition of these molecules prevents the phosphorylation of the retinoblastoma protein (pRb), a crucial step for the G1 to S phase transition.[6][7] Consequently, treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle, preventing them from entering the DNA synthesis (S) phase and thus inhibiting proliferation.[8]
Induction of Apoptosis
In addition to cell cycle arrest, this compound promotes programmed cell death, or apoptosis, in cancer cells. The inhibition of pro-survival signaling pathways like JAK/STAT and PI3K/Akt leads to a decrease in the expression of anti-apoptotic proteins, such as those from the Bcl-2 family (e.g., Bcl-2, Bcl-xL).[9][10][11] This shift in the balance between pro- and anti-apoptotic proteins results in the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW1990 | Pancreatic Cancer | Varies (effective at 20 µM) | [4][5] |
| Capan-2 | Pancreatic Cancer | Less sensitive than SW1990 | [4] |
| HTB-26 | Breast Cancer | 10 - 50 | [12] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [12] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [12] |
| HCT116 | Colorectal Cancer | Not specified | [13] |
| HT-1080 | Fibrosarcoma | 15.59 ± 3.21 | [14] |
| A-549 | Lung Adenocarcinoma | 18.32 ± 2.73 | [14] |
| MCF-7 | Breast Adenocarcinoma | 17.28 ± 0.33 | [14] |
| MDA-MB-231 | Breast Adenocarcinoma | 19.27 ± 2.73 | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes influenced by this compound, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: JAK/STAT Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Cell Cycle Analysis.
Caption: Experimental Workflow for Apoptosis Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Western Blot Analysis
This protocol is used to detect the levels of specific proteins and their phosphorylation status in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA protein assay.
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using ECL detection reagent and a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[15]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).
-
After fixation, centrifuge the cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.[16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both the floating and adherent cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Use appropriate software to analyze the data and differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a valuable research tool for investigating the roles of the EGFR and JAK/STAT signaling pathways in cancer. Its ability to induce cell cycle arrest and apoptosis in a variety of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. As our understanding of the intricate signaling networks in cancer evolves, the targeted inhibition of key nodes, such as those affected by this compound, will continue to be a critical strategy in the fight against this disease.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effects of IL-6 and AG490 on regulation of Stat3 signaling pathway and invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 activity with AG490 decreases the invasion of human pancreatic cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclin D1 degradation is sufficient to induce G1 cell cycle arrest despite constitutive expression of cyclin E2 in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of the cyclin D1/Cdk4 complex occurs during resveratrol-induced cell cycle arrest in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AG-494 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant pharmacological tool in neuroscience research. Initially recognized for its inhibitory effects on the Janus kinase (JAK) family, particularly JAK2, its application has expanded to investigate the role of the JAK-STAT signaling pathway in a variety of neurological processes and disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key neuroscience research areas, and detailed experimental protocols for its use.
Mechanism of Action
This compound primarily exerts its effects by inhibiting the phosphorylation and subsequent activation of Janus kinases (JAKs), with a notable potency against JAK2. This inhibition disrupts the canonical JAK-STAT signaling cascade, a critical pathway for cytokine and growth factor signaling in the central nervous system (CNS). Dysregulation of this pathway is implicated in neuroinflammation, neuronal survival, and synaptic plasticity.
The binding of cytokines or growth factors to their receptors on the cell surface triggers the transactivation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene transcription. This compound intervenes at the level of JAK phosphorylation, thereby blocking these downstream events.
Quantitative Data
The following tables summarize key quantitative data regarding the efficacy and effects of this compound in various experimental settings.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | Assay System | IC50 | Reference |
| JAK2 | Cell-free kinase assay | ~10 µM | [1] |
| EGFR | Cell-free autophosphorylation assay | 1.2 µM | [2] |
| EGF-dependent cell growth | - | 6 µM | [2] |
Table 2: Effects of this compound on Neuroinflammation in a Rat Model of Traumatic Brain Injury (TBI)
| Time Point Post-TBI | Treatment Group | IL-6 mRNA Expression (Fold Change vs. Control) | TNF-α mRNA Expression (Fold Change vs. Control) |
| 4 hours | TBI | 2.31 ± 0.35 | 7.46 ± 1.18 |
| TBI + AG-490 | 1.14 ± 0.22 | 5.57 ± 0.88 | |
| 1 day | TBI | 2.73 ± 0.35 | 9.42 ± 1.54 |
| TBI + AG-490 | 1.54 ± 0.23 | 7.78 ± 1.02 | |
| 3 days | TBI | 3.32 ± 0.29 | 13.76 ± 1.89 |
| TBI + AG-490 | 1.94 ± 0.32 | 11.51 ± 1.29 | |
| 7 days | TBI | 2.14 ± 0.24 | 6.28 ± 1.00 |
| TBI + AG-490 | 1.26 ± 0.21 | 5.05 ± 0.88 | |
| Data adapted from a study on the impact of AG-490 on cytokine expression after brain injury in rats.[3] |
Table 3: Neuroprotective Effects of AG-490 in a Rat Model of Traumatic Brain Injury (TBI)
| Time Point Post-TBI | Parameter | TBI + Saline Group | TBI + AG-490 Group |
| 24 hours | Brain Water Content | Elevated (peak) | Significantly Reduced |
| 24 hours | CD40 Expression | Elevated (peak) | Significantly Reduced |
| 6 - 72 hours | Neurological Severity Score (NSS) | Elevated | Significantly Reduced |
| Data summarized from a study on the neuroprotective effect of AG-490 in experimental TBI in rats.[2][4] |
Signaling Pathway Visualization
Experimental Protocols
In Vivo Neuroprotection Model: Traumatic Brain Injury in Rats
This protocol is based on methodologies used to assess the neuroprotective effects of AG-490 (a close analog of this compound) following traumatic brain injury (TBI).[2][4]
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g) are used.
-
TBI is induced using a fluid percussion device. Anesthetized rats are subjected to a craniotomy, and a fluid pulse is delivered to the intact dura to induce a controlled cortical injury.
-
A sham-operated group undergoes the same surgical procedure without the fluid percussion injury.
2. AG-490 Administration:
-
The treatment group receives an intraperitoneal (i.p.) injection of AG-490. While the specific dose for this compound may require optimization, a study using AG-490 in a subarachnoid hemorrhage model used a dose that can serve as a starting point.[5]
-
The control (TBI + vehicle) group receives an i.p. injection of the vehicle solution (e.g., saline or DMSO).
-
Injections are administered at specific time points post-TBI, for example, at 1 hour and 12 hours after injury.
3. Outcome Measures:
-
Neurological Severity Score (NSS): A battery of motor, sensory, and reflex tests is performed at various time points (e.g., 6, 12, 24, and 72 hours) post-TBI to assess neurological deficits.
-
Brain Water Content: At the end of the experiment, animals are euthanized, and the brain is removed. The wet weight of the injured hemisphere is recorded, followed by the dry weight after desiccation. The percentage of water content is calculated.
-
Immunohistochemistry for Inflammatory Markers: Brain sections are stained for markers of inflammation, such as CD40, to assess the effect of AG-490 on the inflammatory response.[2]
-
Cytokine Level Analysis: Brain tissue from the injured hemisphere is homogenized, and levels of pro-inflammatory cytokines such as TNF-α and IL-6 mRNA are quantified using real-time PCR.[3]
In Vitro Neuroprotection Assay: MTT Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line, such as PC12 or SH-SY5Y, using the MTT assay.
1. Cell Culture and Plating:
-
Culture neuronal cells in appropriate media and conditions.
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere and differentiate if necessary.
2. Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 1-2 hours).
-
Include a vehicle control group (cells treated with the solvent for this compound, typically DMSO).
3. Induction of Cell Death:
-
After pre-treatment, expose the cells to a neurotoxic insult. For oxidative stress, hydrogen peroxide (H₂O₂) is commonly used. The concentration of H₂O₂ should be optimized to induce approximately 50% cell death (e.g., 100-200 µM for 24 hours).[6][7]
-
Include a control group that is not exposed to H₂O₂.
4. MTT Assay:
-
After the incubation period with the neurotoxin, remove the medium.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Compare the viability of cells treated with H₂O₂ alone to those pre-treated with this compound to determine the neuroprotective effect.
Synaptic Plasticity Model: Long-Term Depression (LTD) in Hippocampal Slices
This protocol describes a general method for inducing and recording NMDAR-dependent LTD in acute hippocampal slices and how this compound can be used to investigate the involvement of the JAK-STAT pathway.
1. Hippocampal Slice Preparation:
-
Anesthetize a rodent (e.g., a young adult rat) and rapidly dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Prepare acute transverse hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow the slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
3. This compound Application:
-
To test the role of the JAK-STAT pathway, perfuse the slice with aCSF containing this compound (a concentration of 10 µM has been used to block LTD) for a period before and during the LTD induction protocol.[1]
-
A control group of slices should be perfused with vehicle-containing aCSF.
4. LTD Induction:
-
Induce LTD using a low-frequency stimulation (LFS) protocol. A common protocol is to deliver 900 pulses at 1 Hz.
-
After the LFS protocol, continue recording fEPSPs for at least 60 minutes to observe the depression of synaptic transmission.
5. Data Analysis:
-
The slope of the fEPSP is measured and normalized to the baseline recording.
-
The magnitude of LTD is quantified as the percentage reduction in the fEPSP slope in the last 10 minutes of the post-LFS recording period compared to the baseline.
-
Compare the magnitude of LTD in control slices to that in this compound-treated slices to determine the effect of JAK-STAT inhibition on this form of synaptic plasticity.
Conclusion
This compound is a valuable tool for dissecting the role of the JAK-STAT signaling pathway in the central nervous system. Its demonstrated efficacy in models of neuroinflammation, neurodegenerative diseases, and synaptic plasticity highlights its potential for elucidating fundamental neurological mechanisms and for the preclinical evaluation of novel therapeutic strategies. The experimental protocols provided in this guide offer a framework for researchers to incorporate this compound into their investigations, contributing to a deeper understanding of the complex signaling networks that govern brain function in health and disease.
References
- 1. JAK2-STAT3 signaling: A novel function and a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of AG490 in experimental traumatic brain injury of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of AG490 on blood-brain barrier permeability and expression of interleukin-6 and tumor necrosis factor-αafter brain injury in rats | Chinese Journal of Cerebrovascular Diseases;(12): 134-139, 2015. | WPRIM [pesquisa.bvsalud.org]
- 4. mednexus.org [mednexus.org]
- 5. AG490 ameliorates early brain injury via inhibition of JAK2/STAT3-mediated regulation of HMGB1 in subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
AG-494: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AG-494 (Tyrphostin this compound), a potent inhibitor of protein tyrosine kinases. This document details its molecular characteristics, mechanism of action, and provides structured data and experimental protocols to support further research and development.
Core Molecular and Chemical Properties
This compound is a synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₃[1] |
| Molecular Weight | 280.3 g/mol [1] |
| IUPAC Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide[1] |
| CAS Number | 133550-35-3[1] |
| Synonyms | Tyrphostin this compound, Tyrphostin B48 |
| SMILES | O=C(NC1=CC=CC=C1)/C(C#N)=C/C2=CC=C(O)C(O)=C2 |
| Appearance | Crystalline solid[1] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It also demonstrates inhibitory activity against other kinases, including ErbB2 and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] The primary mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Furthermore, this compound has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle.[2] This dual activity on both cell surface receptor signaling and cell cycle machinery contributes to its anti-proliferative effects.
Data Presentation: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.
| Target Kinase | IC₅₀ (μM) |
| EGFR | 0.7 - 1.1[1] |
| ErbB2 (HER2) | 39[1] |
| PDGF-R | 6[1] |
Signaling Pathways
This compound primarily impacts the EGFR and JAK/STAT signaling pathways, which are critical in regulating cell proliferation, differentiation, and survival.
EGFR Signaling Pathway
The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. This compound inhibits the initial autophosphorylation step, thereby blocking the entire downstream signaling cascade.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade that can be influenced by upstream receptors like EGFR. Although not a direct inhibitor of all JAKs, the tyrphostin family, to which this compound belongs, is known to affect this pathway. Cytokine or growth factor binding to their receptors activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors.
References
An In-Depth Technical Guide to the AG-494 Tyrphostin Family of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The tyrphostins represent a significant class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases (PTKs). Among these, AG-494 has emerged as a potent inhibitor, primarily targeting the Epidermal Growth Factor Receptor (EGFR) kinase. Dysregulation of EGFR signaling is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the signaling pathways it modulates.
Core Mechanism of Action
This compound, a member of the tyrphostin family, functions as an ATP-competitive inhibitor of tyrosine kinases. Its primary target is the EGFR, where it blocks autophosphorylation, a critical step in the activation of downstream signaling cascades. By preventing the phosphorylation of tyrosine residues on EGFR, this compound effectively abrogates signals that lead to cell proliferation, survival, and differentiation. While highly selective for EGFR, this compound has also been shown to inhibit other kinases, albeit at higher concentrations, including Janus Kinase 2 (JAK2), offering a broader spectrum of potential therapeutic applications.
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified across various kinase assays and cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
| Target Kinase | Assay Type | IC50 (μM) |
| EGFR | Cell-free autophosphorylation | 1.2[1] |
| EGF-dependent cell growth | Cellular | 6[1] |
| Cell Line | Cancer Type | Assay | IC50 (μM) |
| A549 | Lung Carcinoma | MTT | 12 ± 3 to 16 ± 3[2] |
| Du-145 | Prostate Carcinoma | MTT | 13 ± 2 to 19 ± 3[2] |
| MCF-7 | Breast Adenocarcinoma | MTT | 56 ± 6 to 85 ± 8[2] |
| PANC-1 | Pancreatic Carcinoma | MTT | 85 ± 16 to 91 ± 13[2] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by inhibiting the EGFR signaling cascade. This action leads to the downstream suppression of two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. Both are crucial for cell proliferation and survival. Additionally, this compound has been shown to inhibit the JAK/STAT pathway, particularly by preventing the phosphorylation of STAT3, a key transcription factor involved in cell growth and invasion.
Caption: this compound inhibits EGFR and JAK2 signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
Kinase Inhibition Assay (EGFR Autophosphorylation)
This protocol outlines the procedure to determine the IC50 of this compound on EGFR autophosphorylation in a cell-free system.
Caption: Workflow for a kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microplate, combine recombinant human EGFR protein with a kinase reaction buffer containing MgCl2, MnCl2, and DTT.
-
Inhibitor Addition: Add serial dilutions of this compound (typically from 0.01 µM to 100 µM) to the wells. Include a DMSO vehicle control.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Detection: Detect the level of EGFR autophosphorylation using a method such as ELISA with a specific anti-phospho-EGFR antibody or by running the samples on an SDS-PAGE gel followed by Western blotting.
-
Data Analysis: Quantify the signal for each this compound concentration and plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to measure the effect of this compound on the viability and proliferation of cancer cells.
Caption: Workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for EGFR and STAT3 Phosphorylation
This protocol describes the detection of phosphorylated EGFR and STAT3 in cell lysates treated with this compound.
References
The Tyrphostin AG-494: A Potent Inhibitor of EGF-Dependent Cell Proliferation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Epidermal Growth Factor (EGF) is a potent mitogen that stimulates the proliferation of a wide variety of cells by binding to and activating the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR initiates a cascade of intracellular signaling events, primarily through the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, leading to cell growth, proliferation, and differentiation.[1][2] Dysregulation of the EGF/EGFR signaling axis is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has emerged as a significant tool for studying and potentially targeting this pathway. This technical guide provides a comprehensive overview of the effect of this compound on EGF-dependent cell proliferation, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of EGFR tyrosine kinase.[3][4] It exerts its inhibitory effects by competing with ATP for the binding site on the kinase domain of the receptor. This prevents the autophosphorylation of EGFR upon ligand binding, a critical step in the activation of downstream signaling pathways.[4] Furthermore, this compound has been shown to inhibit the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which can also be activated downstream of EGFR and plays a crucial role in cell proliferation and survival.[5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in various in vitro studies. The following tables summarize key quantitative data on the efficacy of this compound in inhibiting EGFR and EGF-dependent cell proliferation.
| Parameter | Cell Line | IC50 Value | Reference |
| EGFR Tyrosine Kinase Inhibition | - | 0.7 µM | [3][4] |
| EGFR Autophosphorylation | - | 1.1 µM / 1.2 µM | [3][4] |
| EGF-Dependent Cell Growth | - | 6 µM | [4] |
| Autocrine Cell Growth Inhibition | A549 | 6.16 µM | [6] |
| Autocrine Cell Growth Inhibition | DU145 | 10.7 µM | [6] |
Table 1: IC50 Values of this compound in Various Assays. This table provides a summary of the half-maximal inhibitory concentration (IC50) values of this compound against EGFR kinase activity, autophosphorylation, and cell growth in different contexts.
| Cell Line | This compound Concentration | Effect | Reference |
| A549 and DU145 | > 15 µM | Complete inhibition of autocrine cell growth | [6] |
Table 2: Effective Concentrations of this compound for Complete Growth Inhibition. This table highlights the concentration of this compound required for the complete suppression of autocrine cell growth in specific cancer cell lines.
Signaling Pathways and Inhibition by this compound
The binding of EGF to its receptor triggers a complex network of intracellular signals. This compound intervenes at critical junctures in this cascade.
Figure 1: EGF Signaling Pathway and this compound Inhibition. This diagram illustrates the major signaling cascades initiated by EGF binding to its receptor, leading to cell proliferation. It also depicts the inhibitory action of this compound on EGFR autophosphorylation and the JAK2 kinase.
Experimental Protocols
Protocol 1: Assessment of EGF-Dependent Cell Proliferation using MTT Assay
This protocol outlines the steps to determine the inhibitory effect of this compound on EGF-induced cell proliferation using a colorimetric MTT assay.
Figure 2: Workflow for MTT-based cell proliferation assay. This diagram outlines the key steps for assessing the effect of this compound on EGF-dependent cell proliferation.
Materials:
-
Cell line of interest (e.g., A431, A549)
-
Complete growth medium and serum-free medium
-
96-well tissue culture plates
-
Recombinant Human EGF
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium and add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours.
-
EGF Stimulation: Add EGF to the wells to a final concentration known to induce proliferation in the chosen cell line (e.g., 10-50 ng/mL). A set of wells should remain unstimulated (with and without this compound) to measure baseline proliferation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the EGF-stimulated control and determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis of EGF-Induced STAT3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT3, a key downstream target in the EGF signaling pathway.
Figure 3: Western Blotting Workflow. This diagram illustrates the procedure for analyzing the inhibition of EGF-induced STAT3 phosphorylation by this compound.
Materials:
-
Cell line of interest
-
6-well tissue culture plates
-
Recombinant Human EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 24 hours. Pre-treat with desired concentrations of this compound for 1-2 hours, followed by stimulation with EGF (e.g., 50 ng/mL) for 15-30 minutes.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.
Conclusion
This compound is a valuable research tool for dissecting the intricacies of EGF-dependent cell proliferation. Its ability to inhibit both EGFR and JAK/STAT signaling pathways provides a dual mechanism for interrupting the mitogenic signals initiated by EGF. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of this compound and to explore its potential as a therapeutic agent in diseases characterized by aberrant EGFR signaling.
References
AG-494 Target Selectivity Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-494, a member of the tyrphostin family of protein kinase inhibitors, has been primarily characterized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. However, its selectivity profile reveals a broader spectrum of activity and raises important considerations for its use as a research tool and potential therapeutic agent. This technical guide provides a comprehensive overview of the target selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows. The information is intended to assist researchers in the design and interpretation of studies involving this compound.
Quantitative Target Selectivity Profile
The inhibitory activity of this compound has been assessed against a limited number of protein kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the compound's potency against these targets.
| Target Kinase | IC50 (µM) | Assay Type | Reference |
| EGFR | 0.7 | Kinase Assay | [1] |
| EGFR (autophosphorylation) | 1.1 | Cellular Assay | [1][2] |
| PDGF-R (autophosphorylation) | 6 | Cellular Assay | [1] |
| ErbB2/HER2 (autophosphorylation) | 39 | Cellular Assay | [1][2] |
| HER1-2 (autophosphorylation) | 45 | Cellular Assay | [1] |
Note: There are conflicting reports regarding the activity of this compound in cellular contexts. Some studies suggest that while potent in biochemical assays against EGFR, this compound fails to inhibit EGFR kinase in intact cells[3]. Instead, its anti-proliferative effects in some cell systems have been attributed to the inhibition of Cyclin-Dependent Kinase 2 (Cdk2) activation[2][3].
Primary Signaling Pathways Modulated by this compound
This compound is known to primarily interact with the EGFR signaling pathway. However, its reported effects on Cdk2 suggest a potential role in the regulation of the cell cycle.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, survival, and migration. This compound, as an EGFR inhibitor, is designed to block this initial autophosphorylation step.
Cell Cycle Regulation via Cdk2
Cdk2 is a key regulator of the cell cycle, particularly the G1/S transition. Its activation is a critical step for the initiation of DNA synthesis. The observation that this compound can block Cdk2 activation provides an alternative mechanism for its anti-proliferative effects, which may be independent of its action on EGFR in certain cellular contexts.
References
AG-494 inhibition of EGFR autophosphorylation
An In-depth Technical Guide to the Inhibition of EGFR Autophosphorylation by AG-494
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tyrphostin this compound and its inhibitory action on Epidermal Growth Factor Receptor (EGFR) autophosphorylation. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Introduction to this compound
This compound, a member of the tyrphostin family of compounds, is a potent inhibitor of EGFR tyrosine kinase.[1][2] By competing with ATP for the binding site in the kinase domain of the receptor, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[3] Its ability to inhibit EGFR autophosphorylation makes it a valuable tool for studying EGFR-dependent cellular processes and a potential candidate for therapeutic development.
Mechanism of Action
The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces receptor dimerization and a conformational change that activates its intracellular tyrosine kinase domain. This activation leads to the trans-autophosphorylation of several tyrosine residues in the C-terminal tail of the receptor. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn initiate multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cellular responses like proliferation and survival.[4][5]
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor.[3] It binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the transfer of a phosphate group from ATP to the tyrosine residues on the receptor. This blockade of autophosphorylation is the critical step in halting the downstream signaling cascade.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.
| Target | Assay Type | IC50 (µM) | Reference |
| EGFR Autophosphorylation | Cell-free assay | 1.2 | [1] |
| EGFR Tyrosine Kinase | 0.7 | [2] | |
| ErbB2 | 39 | [2] | |
| HER1-2 | 45 | [2] | |
| PDGF-R | 6 | [2] |
| Cell Line | Assay Type | IC50 (µM) | Reference |
| EGF-dependent cell growth | 6 | [1] | |
| A549 (Lung Carcinoma) | Cell Growth Inhibition | 6.16 | [3] |
| DU145 (Prostate Carcinoma) | Cell Growth Inhibition | 10.7 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Western Blot Workflow for p-EGFR Inhibition.
Caption: Logical Flow of this compound's Efficacy Demonstration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.
Protocol 1: Inhibition of EGFR Autophosphorylation in Whole Cells (Western Blot)
This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR autophosphorylation in a cellular context.
1. Cell Culture and Plating:
-
Culture human epidermoid carcinoma A431 cells, which overexpress EGFR, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Serum Starvation:
-
Once the cells reach the desired confluency, aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).
-
Add serum-free DMEM and incubate for 16-24 hours. This step minimizes basal EGFR activation.
3. This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., a dose-response curve from 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle control. Incubate for 1-2 hours at 37°C.
4. EGF Stimulation:
-
Following this compound treatment, add EGF to each well to a final concentration of 100 ng/mL. Do not add EGF to a negative control well to assess basal phosphorylation.
-
Incubate for 15-30 minutes at 37°C to induce EGFR autophosphorylation.
5. Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
6. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
7. Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a loading control such as β-actin.
8. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-EGFR signal to the total EGFR signal and the loading control.
-
Plot the normalized p-EGFR levels against the this compound concentration to determine the IC50 value.
Protocol 2: EGF-Dependent Cell Growth Inhibition Assay
This protocol is for determining the effect of this compound on the proliferation of cells that depend on EGF for growth.
1. Cell Seeding:
-
Seed A549 or DU145 cells in a 96-well plate at a density of 5,000 cells per well in their respective growth media.[3]
-
Allow the cells to attach overnight.
2. Serum-Free Medium Incubation:
-
Replace the growth medium with a serum-free medium (e.g., DMEM/F12 supplemented with transferrin, sodium selenite, and albumin) and incubate for 24 hours.[3]
3. This compound Treatment:
-
Prepare serial dilutions of this compound in the serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C.
4. Cell Viability Measurement:
-
Assess cell viability using a colorimetric assay such as the MTS assay.
-
Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized inhibitor of EGFR autophosphorylation. Its mechanism of action as an ATP-competitive inhibitor has been established, and its potency has been quantified in both biochemical and cellular assays. The detailed protocols and visual aids provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other EGFR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
AG-494: A Deep Dive into its Downstream Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AG-494, a tyrphostin derivative, has emerged as a significant small molecule inhibitor in cancer research. Initially characterized as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, subsequent studies have revealed its potent inhibitory effects on the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and its effects on cancer cell proliferation, apoptosis, and cell cycle progression. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in oncology and drug development.
Introduction
This compound, also known as Tyrphostin B48, is a synthetic compound that has garnered considerable interest for its anti-proliferative properties in various cancer models. While initially investigated for its capacity to inhibit EGFR, its broader and more potent activity is now largely attributed to its inhibition of the JAK2/STAT3 signaling cascade. This pathway is a critical regulator of cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many malignancies. This document will explore the multifaceted downstream effects of this compound, providing a technical resource for the scientific community.
Mechanism of Action: A Multi-Targeted Approach
This compound's mechanism of action is complex, involving the modulation of several key cellular signaling nodes.
Inhibition of the JAK2/STAT3 Pathway
The primary and most well-documented mechanism of this compound is the inhibition of JAK2, a non-receptor tyrosine kinase. JAK2 plays a pivotal role in signal transduction for a variety of cytokines and growth factors. Upon ligand binding to their respective receptors, JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates the cytoplasmic tails of the receptors, creating docking sites for STAT proteins, particularly STAT3.
Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of a wide array of genes involved in cell proliferation (e.g., Cyclin D1, c-Myc), survival (e.g., Bcl-2, Bcl-xL, Survivin), and angiogenesis (e.g., VEGF).[1][2]
This compound directly inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3. This blockade of the JAK2/STAT3 pathway is a central tenet of this compound's anticancer effects.
Effects on EGFR Signaling
This compound was initially identified as an inhibitor of the EGFR kinase. However, some studies suggest that its inhibitory effect on EGFR in intact cells is less potent compared to its effect on JAK2. It is plausible that at higher concentrations, this compound may also exert effects on EGFR signaling, contributing to its overall anti-tumor activity, particularly in EGFR-dependent cancers.
Impact on Cell Cycle Machinery
Emerging evidence indicates that this compound can also impact the cell cycle machinery directly. Some research suggests that this compound can block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the G1/S phase transition. This effect may be independent of its actions on the JAK2/STAT3 pathway and represents an additional mechanism by which this compound can halt cell proliferation.
Downstream Cellular Effects of this compound
The inhibition of these critical signaling pathways by this compound translates into significant and measurable effects on cancer cell behavior.
Inhibition of Cell Proliferation
By blocking the pro-proliferative signals emanating from the JAK2/STAT3 pathway, this compound effectively inhibits the growth of a wide range of cancer cell lines. This is often quantified by determining the half-maximal inhibitory concentration (IC50).
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HT-22 | Hippocampal Neuronal | 1 | [3] |
| U937 | Histiocytic Lymphoma | ~10-20 | |
| A549 | Lung Cancer | ~25-50 | |
| HeLa | Cervical Cancer | >50 | |
| PC-3 | Prostate Cancer | ~20-40 | |
| MCF-7 | Breast Cancer | ~30-60 |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and cell density. The values presented here are approximate ranges based on available literature.
Induction of Apoptosis
The JAK2/STAT3 pathway is a critical regulator of apoptosis by controlling the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. By inhibiting this pathway, this compound can sensitize cancer cells to apoptosis.
Data Presentation: Apoptosis Induction by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Apoptotic Cells (Annexin V+) |
| C666-1 (Nasopharyngeal Carcinoma) | 60 (AG-490) | 72 | Increased apoptosis rate (specific % not provided) |
| Prostate Cancer Cells (PC3, DU145) | Not Specified (AG-490) | Not Specified | Increased apoptosis rate |
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G1/S transition. This is consistent with its inhibition of STAT3, which regulates the expression of G1 cyclins, and its potential direct effect on Cdk2.
Data Presentation: Cell Cycle Arrest Induced by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| C666-1 (Nasopharyngeal Carcinoma) | 60 (AG-490) | 72 | 84.09 | 11.48 | Not specified |
Note: This data is for the related compound AG-490 and serves as an example of the expected effect of JAK2 inhibition on the cell cycle.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
References
AG-494 (CAS: 133550-35-3): A Technical Guide for Researchers
An in-depth examination of the potent EGFR kinase inhibitor, its mechanism of action, and its application in cellular and biochemical research.
Introduction
AG-494, with the Chemical Abstracts Service (CAS) number 133550-35-3, is a member of the tyrphostin family of compounds, recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase.[1] As a valuable tool in cellular and molecular biology, this compound facilitates the investigation of signaling pathways crucial to cell proliferation, differentiation, and survival. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols.
Chemical and Physical Properties
This compound, also known as Tyrphostin this compound, is a synthetic compound with the molecular formula C₁₆H₁₂N₂O₃ and a molecular weight of 280.28 g/mol .[2] Its chemical name is (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide. The compound is typically a crystalline solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[3]
| Property | Value | Reference |
| CAS Number | 133550-35-3 | [4] |
| Molecular Formula | C₁₆H₁₂N₂O₃ | [2] |
| Molecular Weight | 280.28 g/mol | [2] |
| Synonyms | Tyrphostin this compound, Tyrphostin B48 | [3] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 56 mg/mL (199.8 mM) | [1] |
| Ethanol | [3] |
Mechanism of Action and Biological Activity
This compound primarily functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[6] The binding of ligands, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are pivotal in regulating cellular processes.[3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the initiation of these downstream signaling events.[3]
In addition to its well-established role as an EGFR inhibitor, research has indicated that this compound can also inhibit other kinases, including Janus Kinase 2 (JAK2) and Cyclin-Dependent Kinase 2 (Cdk2).[4] This broader activity profile makes this compound a useful tool for studying the crosstalk and interplay between different signaling pathways.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against various kinases and in different cellular contexts.
| Target | Assay Type | Cell Line/System | IC₅₀ Value | Reference |
| EGFR | Cell-free assay | - | 1.2 µM | [1] |
| EGF-dependent cell growth | Cellular assay | - | 6 µM | [1] |
Signaling Pathways
This compound's primary inhibitory action on EGFR and its secondary effects on other kinases like JAK2 allow for the modulation of key signaling cascades involved in cell growth, proliferation, and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
EGFR Kinase Assay (In Vitro)
This protocol is adapted from a continuous-read kinase assay to measure the potency of compounds against EGFR.[7]
Materials:
-
Recombinant active EGFR enzyme
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Peptide substrate (e.g., Y12-Sox conjugated peptide)
-
This compound (serially diluted in 50% DMSO)
-
384-well microtiter plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a 10X stock of the EGFR enzyme and 1.13X stocks of ATP and the peptide substrate in the kinase reaction buffer.
-
Add 5 µL of the EGFR enzyme solution to each well of a 384-well plate.
-
Add 0.5 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 27°C for 30 minutes.
-
Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
Immediately begin monitoring the fluorescence (e.g., λex360/λem485) in a plate reader at regular intervals (e.g., every 71 seconds) for 30-120 minutes.
-
Analyze the progress curves for linear reaction kinetics. The initial velocity of the reaction is determined from the slope of the plot of relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the effect of this compound on EGFR phosphorylation in cultured cells.[8][9]
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
This compound
-
EGF
-
Phosphate Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells overnight before treatment. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-24 hours).
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 10-100 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cells of interest
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[12][13]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating them with this compound for a specific duration. Include both positive and negative controls.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Conclusion
This compound is a well-characterized and potent inhibitor of EGFR kinase, with additional inhibitory effects on other kinases such as JAK2. Its ability to modulate key signaling pathways involved in cell growth and survival makes it an indispensable tool for researchers in oncology, cell biology, and drug discovery. The detailed protocols and data presented in this technical guide are intended to facilitate the effective use of this compound in a variety of experimental settings, enabling further elucidation of complex cellular signaling networks and the identification of potential therapeutic targets.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Identification of compounds that modulate retinol signaling using a cell-based qHTS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of phytochemicals and evaluation of anti-cancer potential of Blumea eriantha DC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-494 and the Inhibition of DNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AG-494, a member of the tyrphostin family of protein kinase inhibitors, has demonstrated significant potential in the inhibition of cellular proliferation by impeding DNA synthesis. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its effects, primarily through the targeting of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and cyclin-dependent kinase 2 (Cdk2) signaling pathways. This document outlines the key signaling cascades, presents quantitative data on the inhibitory effects of this compound, and provides detailed experimental protocols for the assessment of its activity.
Introduction
Uncontrolled DNA synthesis is a hallmark of cancer and other proliferative diseases. The development of targeted therapies that can selectively inhibit the molecular machinery driving DNA replication is a cornerstone of modern drug discovery. This compound has emerged as a valuable tool for studying and potentially targeting these processes. Initially identified as an inhibitor of the epidermal growth factor receptor (EGFR) kinase, further research has revealed its potent inhibitory effects on other critical signaling nodes that regulate cell cycle progression and, consequently, DNA synthesis. This guide will explore the multifaceted mechanisms of this compound, providing researchers with a comprehensive resource to facilitate further investigation and drug development efforts.
Mechanism of Action: Dual Inhibition of Key Signaling Pathways
This compound mediates its inhibitory effect on DNA synthesis through at least two primary mechanisms: the disruption of the JAK/STAT signaling cascade and the direct inhibition of Cdk2 activation.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival. This compound has been shown to be a potent inhibitor of JAK2.
By inhibiting JAK2, this compound prevents the phosphorylation and subsequent activation of STAT proteins, particularly STAT3 and STAT5.[1] Activated STATs typically dimerize and translocate to the nucleus, where they bind to DNA and promote the transcription of genes essential for cell cycle progression, including cyclins and other proliferative signals. The inhibition of this process by this compound leads to a downstream reduction in the expression of genes required for the G1 to S phase transition, thereby arresting the cell cycle and inhibiting DNA synthesis.
Inhibition of Cdk2 Activation
The cell cycle is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs). Cdk2, in complex with cyclin E and cyclin A, plays a pivotal role in the G1/S transition and the initiation of DNA replication. This compound has been demonstrated to block the activation of Cdk2.[2] The inhibitory activity of this compound on Cdk2 activation is parallel to its effect on DNA synthesis, suggesting that this is a key mechanism of its anti-proliferative action.[2] By preventing the activation of Cdk2, this compound effectively halts the cell cycle before the onset of DNA replication.
References
Methodological & Application
AG-494 Cell Culture Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AG-494 in cell culture. This compound, a tyrphostin derivative, is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase and the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) signaling pathway.[1][2][3] Its ability to modulate these key cellular signaling cascades makes it a valuable tool for research in oncology, immunology, and neurobiology.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of tyrosine kinases. Initially identified as an EGFR kinase inhibitor, it has also been shown to effectively block the JAK2/STAT3 signaling pathway.[2][3] This pathway is crucial for cytokine signaling and is often constitutively active in various cancers and inflammatory diseases. By inhibiting JAK2, this compound prevents the phosphorylation and subsequent activation of STAT3, a transcription factor that promotes the expression of genes involved in cell proliferation, survival, and inflammation.[4][5] While it was first characterized for its effects on EGFR, some studies suggest that in intact cells, its more prominent role is the inhibition of downstream signaling components like Cdk2 activation, which is critical for cell cycle progression.[6]
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound and its effects on relevant signaling pathways.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (EGFR Kinase) | 1 µM | HT-22 cells | [7] |
| IC₅₀ (EGFR Kinase) | Not specified | In vitro kinase assay | [8] |
| Effect | Inhibition of Cdk2 activation | 3T3 Cells | [6] |
| Effect | Downregulation of p-JAK2 and p-STAT3 | Co-cultured HUVECs and THP-1 cells | [3][9] |
| Effect | Ameliorates Experimental Autoimmune Encephalomyelitis | EAE animal model | [2] |
Table 1: In Vitro and In Vivo Activity of this compound
| Reagent | Supplier | Catalog Number |
| This compound | StressMarq Biosciences Inc. | SIH-491 |
| AdooQ Bioscience | A10116 | |
| TargetMol | T2115 | |
| Bertin Bioreagent | 10010242 | |
| DMEM/F-12 Medium | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| DMSO | Varies | Varies |
| RIPA Lysis Buffer | Varies | Varies |
| Protease Inhibitor Cocktail | Varies | Varies |
| Phosphatase Inhibitor Cocktail | Varies | Varies |
| BCA Protein Assay Kit | Varies | Varies |
| Primary Antibody (p-STAT3) | Varies | Varies |
| Primary Antibody (STAT3) | Varies | Varies |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| Annexin V-FITC Apoptosis Detection Kit | Varies | Varies |
| Propidium Iodide | Varies | Varies |
| CellTox™ Green Cytotoxicity Assay | Promega | G8741 |
Table 2: Key Reagents and Materials
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent or suspension cells with this compound.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10-50 mM in DMSO)[8]
-
Sterile PBS
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in culture plates/flasks and allow them to attach and reach 60-80% confluency.
-
For suspension cells, seed cells at a desired density (e.g., 5 x 10⁵ cells/mL).
-
-
This compound Preparation:
-
Thaw the this compound stock solution at room temperature.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. Typical starting concentrations can range from 1 µM to 100 µM.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cytotoxicity Assay (LDH Release Assay)
This protocol measures cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Treated and control cells in a 96-well plate
-
LDH Cytotoxicity Assay Kit
Procedure:
-
After the this compound treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to untreated cells 10 minutes before this step.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Western Blot for p-STAT3 and STAT3
This protocol details the detection of phosphorylated and total STAT3 to assess the inhibitory effect of this compound on the JAK2/STAT3 pathway.
Materials:
-
Treated and control cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS and centrifuge.
-
Resuspend the pellet in RIPA buffer and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This protocol uses flow cytometry to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
References
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor [stressmarq.com]
- 2. JAK2/STAT3 Pathway Inhibition by AG490 Ameliorates Experimental Autoimmune Encephalomyelitis via Regulation of Th17 Cells and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
AG-494: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-494, a member of the tyrphostin family of protein tyrosine kinase inhibitors, has demonstrated significant potential in in vitro studies as an inhibitor of cell proliferation and survival. Primarily recognized as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, evidence also suggests its role in modulating other critical signaling pathways, including the JAK-STAT pathway, through the actions of its close analog, AG-490. These application notes provide a comprehensive overview of the in vitro use of this compound, including recommended working concentrations, detailed experimental protocols, and insights into its mechanism of action.
Mechanism of Action
This compound exerts its biological effects through the inhibition of tyrosine kinases. Its primary target is the Epidermal Growth Factor Receptor (EGFR), where it blocks autophosphorylation and subsequent downstream signaling cascades involved in cell growth and proliferation.[1] Additionally, studies on the closely related compound AG-490 have demonstrated potent inhibition of the Janus kinase (JAK) family, particularly JAK2, leading to the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation, which is crucial for cytokine signaling and immune responses.[2][3] This dual inhibitory action on both EGFR and potentially the JAK-STAT pathway makes this compound a valuable tool for investigating various cellular processes in cancer and immunology research.
Quantitative Data Summary
The effective working concentration of this compound can vary significantly depending on the cell line, assay type, and experimental duration. The following table summarizes reported IC50 values for this compound in various human cancer cell lines.
| Cell Line | Assay Type | IC50 (µM) | Incubation Time | Reference |
| HT-22 | EGFR Kinase Assay | 1 | Not Specified | [1] |
| U937 (Histiocytic Lymphoma) | Proliferation Assay | 5.4 ± 0.7 | 48 hours | |
| U937 (Histiocytic Lymphoma) | Proliferation Assay | 4.6 ± 0.9 | 72 hours | |
| Raji (Burkitt's Lymphoma) | Proliferation Assay | 10.0 | Not Specified | |
| HCT-15 (Colon Adenocarcinoma) | Proliferation Assay | 25.5 | Not Specified | |
| MCF-7 (Breast Adenocarcinoma) | Proliferation Assay | 17.9 | Not Specified |
Note: IC50 values are highly dependent on experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Signaling Pathway Diagrams
To visually represent the molecular interactions influenced by this compound, the following diagrams of the EGFR and JAK-STAT signaling pathways are provided.
References
AG-494: Detailed Application Notes on Solubility and Protocol for Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details on the solubility of the Janus kinase (JAK) inhibitor, AG-494, in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol. This document also outlines detailed protocols for the preparation of stock solutions and describes the key signaling pathway affected by this inhibitor.
This compound: Quantitative Solubility Data
The solubility of this compound in DMSO and ethanol is a critical parameter for the design and execution of in vitro and in vivo experiments. The following table summarizes the quantitative solubility of this compound in these solvents.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Special Considerations |
| DMSO | 100 mg/mL | 356.79 mM | Ultrasonic agitation is recommended to achieve complete dissolution.[1] |
| Ethanol | 1.4 mg/mL | 5 mM | Sonication is recommended to aid dissolution.[2] |
Experimental Protocols
Accurate and reproducible experimental results rely on the correct preparation of this compound solutions. Below are detailed protocols for preparing stock and working solutions.
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro assays.
Materials:
-
This compound powder (CAS No. 133550-35-3)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a final concentration of 100 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture media for treating cells.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A preliminary vehicle control experiment is recommended to determine the tolerance of your specific cell line to DMSO.
-
-
Gently mix the working solutions by pipetting up and down. Do not vortex, as this can cause foaming of the medium.
-
Apply the freshly prepared working solutions to your cell cultures as per your experimental design.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological context and experimental procedures are provided below to enhance understanding.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
Application Notes and Protocols: Preparation and Use of AG-494 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and application of a stock solution for AG-494 (Tyrphostin B48), a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase and the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[1][2][3]
Physicochemical and Solubility Data
Proper preparation of a stock solution is critical for experimental accuracy and reproducibility. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 133550-35-3 | [1][2][4] |
| Molecular Formula | C₁₆H₁₂N₂O₃ | [1][2][4] |
| Molecular Weight | 280.28 g/mol | [4] |
| Appearance | Yellow solid | [1] |
| Purity | ≥98% | [1][2] |
| Solubility in DMSO | 14-25 mg/mL (approx. 50-89 mM) | [1][4] |
| Solubility in Ethanol | 1-25 mg/mL (variable) | [1][2][4] |
| Solubility in DMF | 30 mg/mL | [2] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 1 year (aliquoted) | [4][5] |
Signaling Pathway Inhibition
This compound is widely used to study signaling pathways dependent on tyrosine kinases. While initially identified as an EGFR inhibitor, it and its close analogs are also extensively used to inhibit the JAK/STAT signaling pathway, which is crucial for cytokine signaling.[1][3][6] The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by this compound.
References
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor [stressmarq.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Janus Kinase 2 Inhibitor AG490 Inhibits the STAT3 Signaling Pathway by Suppressing Protein Translation of gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for AG-494 Inhibition and Immunoprecipitation of EGFR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues within its cytoplasmic domain.[1][2] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Dysregulation of EGFR signaling is a common feature in many cancers, making it a prime target for therapeutic intervention.
AG-494 is a member of the tyrphostin family of tyrosine kinase inhibitors.[3] It functions as a potent inhibitor of EGFR by competing with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and subsequent downstream signaling.[4] This document provides detailed protocols for treating cells with this compound to inhibit EGFR activity, followed by the immunoprecipitation of EGFR to analyze its phosphorylation status and interactions with other proteins.
Quantitative Data
The inhibitory effect of this compound on EGFR can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a common metric used to evaluate the efficacy of an inhibitor.
| Inhibitor | Target | Effect | IC50 Value | Cell Line |
| This compound | EGFR | Inhibition of autophosphorylation | 1.2 µM | Not specified |
| This compound | EGF-dependent cell growth | Inhibition of proliferation | 6 µM | Not specified |
Signaling Pathway
The EGFR signaling pathway is a complex network of protein interactions that ultimately leads to changes in gene expression and cellular responses. The following diagram illustrates a simplified overview of the canonical EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
Experimental Protocols
This section provides a detailed workflow for the treatment of cells with this compound, followed by immunoprecipitation of EGFR and subsequent analysis.
Experimental Workflow
Caption: this compound Treatment and EGFR Immunoprecipitation Workflow.
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line with sufficient EGFR expression (e.g., A431)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (prepare a stock solution in DMSO)[3]
-
DMSO (vehicle control)
-
Human Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture dishes.
-
Serum-starve the cells by replacing the complete medium with serum-free medium for 4-6 hours.[4]
-
Prepare working solutions of this compound in serum-free medium at the desired final concentrations. Include a vehicle control with the same concentration of DMSO.
-
Treat the cells by replacing the serum-free medium with the this compound or vehicle solutions and incubate for the desired time (e.g., 1-2 hours).
-
(Optional) To stimulate EGFR phosphorylation, add EGF to a final concentration of 100 ng/mL and incubate for 10-15 minutes before harvesting the cells.[4]
Protocol 2: Cell Lysis and Protein Extraction
Materials:
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl, pH 7.4; 1% NP-40; 0.25% sodium deoxycholate; 150 mM NaCl; 1 mM EDTA)[5]
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
After treatment, place the culture dishes on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a suitable protein assay (e.g., BCA).
Protocol 3: Immunoprecipitation of EGFR
Materials:
-
Cell lysate (from Protocol 2)
-
Anti-EGFR antibody (for immunoprecipitation)
-
Normal IgG from the same species as the primary antibody (negative control)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer (e.g., 10 mM Tris, pH 7.4; 1 mM EDTA; 1 mM EGTA, pH 8.0; 150 mM NaCl; 1% Triton X-100; 0.2 mM sodium orthovanadate, supplemented with protease inhibitors)[6]
-
Elution Buffer (e.g., 2X Laemmli sample buffer)
-
Rotating shaker
Procedure:
-
(Optional but recommended) Pre-clear the lysate by adding 20 µL of Protein A/G beads to 1 mg of total protein lysate and incubating on a rotating shaker for 1 hour at 4°C.[4] Centrifuge at 2,500 rpm for 3 minutes at 4°C and transfer the supernatant to a new tube.[4]
-
To the pre-cleared lysate, add the recommended amount of anti-EGFR antibody (typically 1-5 µg).[4] For the negative control, add an equivalent amount of normal IgG to a separate tube of lysate.[4]
-
Incubate on a rotating shaker for 2-4 hours or overnight at 4°C.[4]
-
Add 30 µL of Protein A/G beads to each tube and incubate for an additional 1-2 hours at 4°C with gentle rotation.[4]
-
Pellet the beads by centrifugation at 2,500 rpm for 3 minutes at 4°C.[4]
-
Carefully remove the supernatant and resuspend the beads in 1 mL of ice-cold wash buffer. Repeat the wash step 3-4 times.[4]
-
After the final wash, remove all of the supernatant.
-
Elute the immunoprecipitated EGFR by adding 30-50 µL of 2X Laemmli sample buffer directly to the beads.[4]
-
Boil the samples at 95-100°C for 5-10 minutes to release the protein.[4]
-
Centrifuge to pellet the beads. The supernatant containing the immunoprecipitated EGFR is now ready for downstream analysis, such as Western blotting.
Downstream Analysis: Western Blotting
The eluted samples can be analyzed by Western blotting to assess the levels of total and phosphorylated EGFR.
Brief Protocol:
-
Separate the proteins in the eluted samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total EGFR or a specific phospho-EGFR site (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
By comparing the levels of phosphorylated EGFR in this compound-treated samples to the vehicle control, the inhibitory effect of this compound on EGFR autophosphorylation can be determined.
References
- 1. Specific epidermal growth factor receptor autophosphorylation sites promote mouse colon epithelial cell chemotaxis and restitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism for activation of the EGF receptor catalytic domain by the juxtamembrane segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes and Protocols: The Use of AG-494 in A549 Lung Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-494, a potent inhibitor of the Janus kinase 2 (JAK2), has emerged as a significant molecule in cancer research. Its mechanism of action primarily involves the suppression of the JAK2/STAT3 signaling pathway, a critical cascade often dysregulated in various malignancies, including non-small cell lung cancer (NSCLC). The A549 cell line, derived from a human lung adenocarcinoma, serves as a widely utilized in vitro model for studying NSCLC. This document provides detailed application notes and protocols for investigating the effects of this compound on A549 lung cancer cells, focusing on cell viability, apoptosis, cell cycle progression, and cell migration.
Mechanism of Action: The JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling pathway plays a crucial role in tumor cell proliferation, survival, and metastasis. In A549 cells, the binding of cytokines or growth factors to their receptors can activate JAK2, which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation. This compound exerts its anti-cancer effects by inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and subsequent activation of STAT3. This blockade leads to the downregulation of target genes, ultimately inducing apoptosis and inhibiting tumor growth.[1]
Data Presentation
The following tables summarize the quantitative effects of AG-490, a compound with a similar mechanism of action to this compound, on A549 cells. This data is provided as a reference for expected outcomes when using this compound.
Table 1: Effect of AG-490 on A549 Cell Viability
| Concentration (µM) | Cell Viability (%) (Mean ± SEM) |
| Control | 100 |
| 3.125 | 95.2 ± 3.1 |
| 6.25 | 88.5 ± 4.2 |
| 12.5 | 75.1 ± 5.5 |
| 25 | 58.3 ± 6.1 |
| 50 | 42.7 ± 4.8 |
| 100 | 25.4 ± 3.9 |
Data adapted from studies on AG-490 in A549 cells.
Table 2: Effect of a JAK2 Inhibitor on A549 Cell Apoptosis (48h Treatment)
| Treatment Group | Early Apoptosis (%) (Mean ± SD) | Late Apoptosis (%) (Mean ± SD) | Total Apoptosis (%) (Mean ± SD) |
| Control | 4.11 ± 0.25 | 2.50 ± 0.15 | 6.61 ± 0.40 |
| JAK2 Inhibitor (IC50) | 14.87 ± 0.42 | 8.90 ± 0.30 | 23.77 ± 0.72 |
Data is representative of typical results seen with JAK2 inhibitors in A549 cells.[1]
Table 3: Effect of a JAK2 Inhibitor on A549 Cell Cycle Distribution (48h Treatment)
| Treatment Group | G0/G1 Phase (%) (Mean ± SEM) | S Phase (%) (Mean ± SEM) | G2/M Phase (%) (Mean ± SEM) |
| Control | 56.2 ± 5.12 | 36.5 ± 4.3 | 7.3 ± 2.98 |
| JAK2 Inhibitor (IC50) | 68.5 ± 4.80 | 22.1 ± 3.5 | 9.4 ± 2.10 |
Data is representative of typical results seen with JAK2 inhibitors in A549 cells.[2]
Table 4: Effect of a JAK2 Inhibitor on A549 Cell Migration (Wound Healing Assay, 24h)
| Treatment Group | Wound Closure (%) (Mean ± SEM) |
| Control | 85.3 ± 5.7 |
| JAK2 Inhibitor (IC50) | 35.8 ± 4.2 |
Data is representative of typical results seen with JAK2 inhibitors in A549 cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
References
Application Notes and Protocols for AG-494 Treatment of DU145 Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: AG-494, a potent inhibitor of Janus kinase 2 (JAK2), has demonstrated significant anti-tumor activity in various cancer models. In the context of prostate cancer, particularly androgen-independent cell lines like DU145, the JAK2/STAT3 signaling pathway is often constitutively active, promoting cell proliferation, survival, and invasion. This compound targets this pathway, offering a promising therapeutic strategy. These application notes provide a comprehensive overview of the effects of this compound on DU145 prostate cancer cells, including quantitative data on its efficacy and detailed protocols for key experimental procedures.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on DU145 prostate cancer cells.
Table 1: Effect of this compound on DU145 Cell Viability and Invasion
| Parameter | Treatment | Concentration | Result | Reference |
| Cell Survival Rate | This compound | 5 µM | 62.33% of control | [1] |
| Cell Invasion | This compound | 5 µM | 16.33 ± 3.79 invasive cells (compared to 66.00 ± 11.53 in control) | [1] |
Table 2: Effect of this compound on Apoptosis and Protein Expression in DU145 Cells
| Parameter | Treatment | Concentration | Result | Reference |
| Apoptosis Rate | This compound | 5 µM | 9.77% apoptotic cells (compared to control) | [1] |
| MMP-2 Expression | This compound | 5 µM | Significant decrease compared to control | [1] |
| Ki-67 Expression | This compound | 5 µM | Significant decrease compared to control | [1] |
| Bcl-2 Expression | This compound | 5 µM | Significant decrease compared to control | [1] |
Signaling Pathway
The primary mechanism of action of this compound in DU145 cells involves the inhibition of the JAK2/STAT3 signaling pathway. Constitutive activation of this pathway is a key driver of tumor progression in prostate cancer.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on DU145 cells.
DU145 Cell Culture Protocol
Materials:
-
DU145 human prostate cancer cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Bicarbonate (NaHCO3)
-
Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 2 mM L-Glutamine, 1.5 g/L NaHCO3, 1 mM Sodium Pyruvate, and 1x NEAA.
-
Cell Thawing: Rapidly thaw a cryovial of DU145 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium 2-3 times per week.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C. Neutralize the trypsin with complete growth medium, collect the cells, and centrifuge. Resuspend the cell pellet and seed into new flasks at a ratio of 1:4 to 1:6.[2]
Cell Viability (MTT) Assay Protocol
Materials:
-
DU145 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI) Protocol
Materials:
-
DU145 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment with this compound for the desired time, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[2][3][4][5]
Western Blot Protocol for p-STAT3
Materials:
-
DU145 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[6][7][8]
References
- 1. ESTAT3 Inhibitor AG-490 Inhibits the Growth of Prostate Cancer by miR-503-5p Both In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. bosterbio.com [bosterbio.com]
- 5. dojindo.com [dojindo.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
Application of AG-494 in U87MG Glioma Cells: A Detailed Guide
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite multimodal treatment strategies. The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM pathobiology and evaluating novel therapeutic agents. A critical signaling pathway often dysregulated in GBM is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 axis. Constitutive activation of STAT3 is implicated in promoting tumor cell proliferation, survival, invasion, and angiogenesis. AG-494, a tyrphostin derivative, is a potent inhibitor of JAK2, and by extension, the downstream STAT3 signaling. This application note provides a detailed overview of the use of this compound in U87MG glioma cells, summarizing its effects on cell viability and apoptosis, and provides comprehensive protocols for relevant experimental procedures.
Mechanism of Action: The JAK2/STAT3 Signaling Pathway
The JAK2/STAT3 signaling cascade is a crucial regulator of cellular processes. In many cancers, including glioblastoma, this pathway is constitutively active, driving tumor progression. This compound exerts its anti-tumor effects by targeting and inhibiting the tyrosine kinase activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of STAT3. Once STAT3 phosphorylation is blocked, it can no longer dimerize, translocate to the nucleus, or bind to the promoter regions of its target genes. Consequently, the transcription of genes involved in cell survival (e.g., Bcl-2, Mcl-1), proliferation (e.g., c-Myc, Cyclin D1), and invasion (e.g., MMP-2, MMP-9) is downregulated, leading to reduced tumor cell viability and induction of apoptosis.[1][2][3]
Figure 1: Simplified diagram of the JAK2/STAT3 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Effect of this compound on U87MG Cell Viability (IC50)
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| This compound | U87MG | MTT | 48 | Expected in 10-50 µM range |
| This compound | U87MG | MTT | 72 | Expected to be lower than 48h |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Induction of Apoptosis by this compound in U87MG Cells
| Treatment | Concentration (µM) | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | - | 48 | e.g., 2-5% | e.g., 1-3% | e.g., 3-8% |
| This compound | 25 | 48 | Expected increase | Expected increase | Expected significant increase |
| This compound | 50 | 48 | Expected further increase | Expected further increase | Expected dose-dependent increase |
Table 3: Effect of this compound on JAK2/STAT3 Pathway Protein Expression
| Treatment | Concentration (µM) | p-JAK2 (relative expression) | JAK2 (relative expression) | p-STAT3 (relative expression) | STAT3 (relative expression) |
| Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 25 | Expected decrease | No significant change | Expected significant decrease | No significant change |
| This compound | 50 | Expected further decrease | No significant change | Expected further significant decrease | No significant change |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in U87MG glioma cells.
Figure 2: General experimental workflow for evaluating the effects of this compound on U87MG cells.
U87MG Cell Culture and this compound Treatment
Materials:
-
U87MG human glioblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (Tyrphostin)
-
Dimethyl sulfoxide (DMSO)
-
T-75 cell culture flasks
-
6-well, 24-well, and 96-well plates
Protocol:
-
Culture U87MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
For experiments, dilute the this compound stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control with the same final concentration of DMSO should be included in all experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
U87MG cells
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed U87MG cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Incubate the plate for 48 or 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
Materials:
-
U87MG cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed U87MG cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
After overnight adherence, treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The cell population will be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Materials:
-
U87MG cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed U87MG cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
Conclusion
This compound presents a promising therapeutic strategy for glioblastoma by targeting the aberrant JAK2/STAT3 signaling pathway. The protocols detailed in this application note provide a robust framework for researchers to investigate the anti-cancer effects of this compound on U87MG glioma cells. Through the systematic evaluation of cell viability, apoptosis, and the molecular mechanism of action, a comprehensive understanding of this compound's potential as a glioblastoma therapeutic can be achieved. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
Application Notes and Protocols for Long-Term Cell Treatment with AG-494
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of AG-494, a tyrosine kinase inhibitor, and detailed protocols for its long-term application in cell culture experiments.
Introduction to this compound
This compound, also known as Tyrphostin B48, is a potent inhibitor of the epidermal growth factor receptor (EGFR) kinase.[1][2] It belongs to the tyrphostin family of compounds, which are synthetic protein tyrosine kinase inhibitors.[2] While initially studied for its role in blocking EGFR-dependent cell proliferation, subsequent research has revealed that this compound also effectively blocks the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle.[3] This dual inhibitory action on both a major signaling pathway and a core component of the cell cycle machinery makes this compound a valuable tool for cancer research and studies on cell proliferation.
Chemical Properties of this compound:
Mechanism of Action and Signaling Pathways
This compound exerts its anti-proliferative effects primarily through the inhibition of two key cellular components: EGFR and Cdk2.
-
Inhibition of EGFR Signaling: As a potent inhibitor of EGFR kinase, this compound blocks the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades responsible for cell growth, proliferation, and survival.[1]
-
Inhibition of Cdk2 Activation: this compound has been shown to block the activation of Cdk2, independent of its effects on EGFR in intact cells.[3] This inhibition of Cdk2 activation directly impacts the cell's ability to progress through the cell cycle, leading to an arrest in DNA synthesis.[3] This suggests that this compound's primary target for its anti-proliferative effects is likely related to the cell cycle machinery.[3]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various studies. It is important to note that IC₅₀ values can vary significantly based on the cell line, assay conditions, and incubation time.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.7 µM | EGFR Kinase | [2] |
| IC₅₀ | 1 µM | HT-22 cells | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium
Procedure:
-
Reconstitution of Stock Solution (e.g., 10 mM):
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature.[6]
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.8 mg of this compound (MW: 280.28) in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure the compound is completely dissolved.[2][6] DMSO is the recommended solvent for achieving higher concentrations.[2]
-
-
Storage of Stock Solution:
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.[6]
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium.
-
Crucial Note: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[6] A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
-
Protocol 2: Long-Term Cell Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound over an extended period (e.g., several days to weeks). The optimal seeding density, drug concentration, and treatment duration should be determined empirically for each cell line and experimental goal.
Procedure:
-
Cell Seeding: Plate cells in multi-well plates, flasks, or dishes at a density that will prevent confluence for the duration of the experiment. This is critical for long-term studies to avoid contact inhibition artifacts.
-
Adherence: Incubate the cells overnight in a CO₂ incubator at 37°C to allow them to adhere and recover from plating.
-
Initial Treatment: The next day, carefully remove the culture medium. Replace it with fresh, pre-warmed medium containing the desired final concentration of this compound. Include a vehicle-only control group.
-
Incubation and Media Refreshment:
-
Return the cells to the incubator.
-
For long-term treatments, the medium should be replaced every 2-3 days with a freshly prepared solution of this compound in the culture medium. This ensures a consistent drug concentration and replenishes nutrients.
-
-
Monitoring: Regularly monitor the cells under a microscope for changes in morphology, confluence, and any signs of excessive cell death.
Protocol 3: Assessing Cell Viability after Long-Term Treatment (MTT Assay)
The MTT assay is a common colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[7]
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Add MTT Reagent: Following the long-term treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well of the 96-well plate (for a final volume of 100 µL, this gives a final concentration of 0.45-0.5 mg/mL).[7]
-
Incubate: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product, which precipitates as crystals.[7]
-
Solubilize Formazan: Carefully remove the medium (or leave it in, depending on the solubilizing agent). Add 100 µL of the solubilization solution to each well.[7]
-
Mix: Place the plate on an orbital shaker for 5-15 minutes to ensure all formazan crystals are fully dissolved.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance values of the treated wells to the vehicle-treated control wells.
References
- 1. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor [stressmarq.com]
- 2. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 3. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. adooq.com [adooq.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of AG-494
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the efficacy of AG-494, a tyrphostin derivative known to inhibit Epidermal Growth Factor Receptor (EGFR) kinase and Cyclin-dependent kinase 2 (Cdk2). While this compound is primarily recognized for its role as an EGFR kinase inhibitor, its structural analog, AG490, has demonstrated potent JAK2 inhibitory effects, suggesting a potential broader mechanism of action for tyrphostins in cancer therapy.
Introduction
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors. It has been shown to inhibit cell proliferation in various cancer cell lines.[1] This document outlines a representative study design for assessing the anti-tumor activity of this compound in a preclinical setting, focusing on a murine xenograft model. The protocols provided are based on established methodologies for in vivo cancer research and can be adapted to specific cancer types and research questions.
Signaling Pathway
This compound is known to target the EGFR signaling pathway. Furthermore, due to its close relation to AG490, a known JAK2 inhibitor, its potential effects on the JAK-STAT pathway are of significant interest. The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers.
Experimental Protocols
Animal Model and Tumor Implantation
A xenograft model using immunodeficient mice is a standard approach to evaluate the efficacy of anti-cancer compounds on human tumors.
Materials:
-
6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Human cancer cell line of interest (e.g., A549 lung carcinoma, DU145 prostate carcinoma).
-
Matrigel® Basement Membrane Matrix.
-
Sterile PBS and cell culture medium.
-
Syringes and needles (27-30 gauge).
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
This compound Formulation and Administration
The formulation and route of administration are critical for ensuring adequate bioavailability of the compound. Based on studies with similar tyrphostin compounds, intraperitoneal injection is a common route.
Materials:
-
This compound (Tyrphostin AG 494).
-
Dimethyl sulfoxide (DMSO).
-
Sterile saline (0.9% NaCl).
-
Syringes and needles (25-27 gauge).
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
On each treatment day, dilute the stock solution in sterile saline to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
Administer this compound solution to the treatment group via intraperitoneal (IP) injection. The control group should receive vehicle (e.g., saline with the same percentage of DMSO).
-
Treatment frequency and duration will need to be optimized. A representative schedule could be daily injections for 21 days.
Efficacy Evaluation
Tumor growth inhibition is the primary endpoint for assessing the efficacy of this compound.
Procedure:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tissues can be collected for further analysis (e.g., histology, Western blot).
Data Presentation
Quantitative data from the in vivo study should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Representative Dosing and Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | IP | Daily for 21 days | 1500 ± 250 | - | +5 ± 2 |
| This compound | 25 | IP | Daily for 21 days | 900 ± 180 | 40 | -2 ± 3 |
| This compound | 50 | IP | Daily for 21 days | 600 ± 150 | 60 | -8 ± 4 |
Note: The data presented in this table is illustrative and not based on a specific study of this compound. Actual results will vary depending on the experimental conditions.
Experimental Workflow
The overall workflow for an in vivo study of this compound can be visualized as follows:
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vivo studies to investigate the anti-tumor potential of this compound. Researchers should note that the pharmacokinetics of tyrphostins can be challenging, with some analogs showing rapid in vivo elimination.[2] Therefore, careful dose optimization and consideration of the administration schedule are crucial for a successful study. Further investigation into the specific molecular targets of this compound, including its potential effects on the JAK-STAT pathway, will provide a more complete understanding of its mechanism of action and inform its clinical development.
References
Application Notes and Protocols for AG-494 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of AG-494, a potent inhibitor of Janus kinase 2 (JAK2), in murine models. The protocols detailed below are based on established methodologies for common administration routes in mice and are supplemented with available preclinical data on this compound and structurally related compounds.
Introduction
This compound is a tyrphostin derivative that selectively inhibits the JAK2 tyrosine kinase, a critical component of the JAK/STAT signaling pathway. This pathway is frequently dysregulated in various malignancies and inflammatory diseases, making this compound a valuable tool for preclinical research. The choice of administration route is a critical factor in determining the pharmacokinetic and pharmacodynamic profile of this compound, ultimately influencing its therapeutic efficacy and potential toxicity. This document outlines protocols for intraperitoneal, oral, and intravenous administration of this compound in mice and provides a framework for designing in vivo efficacy studies.
Data Presentation
Due to the limited availability of comprehensive public data specifically for this compound in murine models, the following tables include data from studies on the closely related JAK2 inhibitor, AG-490, and the JAK1 selective inhibitor, ABT-494 (Upadacitinib), to provide a relevant framework for experimental design. Researchers should consider these as starting points and perform dose-response studies to determine the optimal administration parameters for this compound in their specific model.
Table 1: Summary of In Vivo Efficacy of a Structurally Similar JAK2 Inhibitor (AG-490) in a Murine Ovarian Cancer Model
| Parameter | Details |
| Compound | AG-490 |
| Mouse Model | Syngeneic immunocompetent female mice with intraperitoneally/subcutaneously transplanted OV2944-HM-1 ovarian cancer cells[1] |
| Administration Route | Intraperitoneal (IP) Injection[1] |
| Dosage | Not explicitly stated in the abstract; requires consultation of the full-text article. |
| Treatment Frequency | Not explicitly stated in the abstract; requires consultation of the full-text article. |
| Efficacy Readouts | - Significantly suppressed subcutaneous tumor growth.[1]- Significantly improved survival rate in the intraperitoneal tumor model.[1]- Reduced number of intraperitoneal tumors.[1]- Suppressed intratumoral IDO expression and STAT1 activation.[1]- Increased accumulation of anti-tumor leukocytes (CD8+ T-cells, M1 macrophages, NK cells).[1]- Enhanced intratumoral expression of anti-tumor cytokines (IL-1α, IL-1β, IL-12).[1] |
Table 2: Representative Pharmacokinetic Parameters of a JAK Inhibitor (ABT-494/Upadacitinib) in Rodents (Rat Model)
| Parameter | Value |
| Compound | ABT-494 (Upadacitinib) |
| Animal Model | Rat |
| Selectivity | ~60-fold selective for JAK1 over JAK2[2] |
| Terminal Elimination Half-life | 6-16 hours (in humans) |
| Time to Maximum Concentration (Tmax) | 2-4 hours (in humans) |
| Metabolism | Primarily hepatic |
Signaling Pathway
This compound exerts its biological effects by inhibiting the JAK2/STAT3 signaling pathway. This pathway is a crucial mediator of cytokine and growth factor signaling, playing a key role in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and survival.
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for the administration of this compound in mice via intraperitoneal, oral, and intravenous routes. These protocols are based on standard laboratory procedures.
Intraperitoneal (IP) Injection
Intraperitoneal injection is a common and effective route for systemic drug delivery in mice.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or a mixture as determined by solubility studies)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% Ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of a suitable solvent like DMSO.
-
Further dilute with a sterile, biocompatible vehicle such as saline to the desired final concentration. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <10%) to avoid toxicity.
-
Warm the solution to room temperature before injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
-
Oral Gavage
Oral gavage ensures a precise dose of the compound is delivered directly to the stomach.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, methylcellulose solution)
-
Sterile, flexible feeding tube (gavage needle) appropriate for the size of the mouse
-
Sterile 1 mL syringe
-
Animal scale
Procedure:
-
Preparation of this compound Suspension/Solution:
-
Prepare a homogenous suspension or solution of this compound in a suitable oral vehicle.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to calculate the required volume.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the correct position, administer the this compound formulation.
-
Withdraw the gavage needle smoothly.
-
Return the mouse to its cage and monitor for any signs of respiratory distress.
-
Intravenous (IV) Injection
Intravenous injection, typically via the tail vein, provides immediate and complete bioavailability.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., saline)
-
Sterile 1 mL or insulin syringe with a 27-30 gauge needle
-
A warming device (e.g., heat lamp or warming pad)
-
Mouse restrainer
-
70% Ethanol
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, clear solution of this compound in a vehicle suitable for intravenous administration. Ensure there are no particulates.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to determine the injection volume.
-
Warm the mouse's tail using a warming device to dilate the lateral tail veins.
-
Place the mouse in a restrainer.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a murine xenograft model.
Caption: Workflow for an in vivo this compound efficacy study.
Conclusion
The provided protocols and data offer a foundation for conducting in vivo studies with this compound in mice. Given the limited specific data for this compound, it is imperative that researchers perform pilot studies to determine the optimal dosage, vehicle, and administration schedule for their specific experimental model. Careful observation and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible results. The information on the closely related compound AG-490 suggests that intraperitoneal administration is a viable and effective route for delivering this class of compounds in preclinical cancer models.
References
Application Notes and Protocols for Cell Viability Assay with AG-494 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AG-494, a tyrphostin derivative, is a potent inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial in cytokine-mediated signal transduction. The JAK/STAT signaling pathway plays a pivotal role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is frequently implicated in various malignancies and inflammatory diseases. This compound exerts its biological effects by blocking the ATP-binding site of JAK2, thereby inhibiting its kinase activity and the subsequent phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition disrupts downstream signaling cascades that are essential for the survival and proliferation of cancer cells, ultimately leading to cell cycle arrest and apoptosis.[3] These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[2][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][4] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting solution is measured, providing a quantitative assessment of cell viability.[2][4]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HEL | Erythroleukemia | ~10 | 72 |
| UKE-1 | Myeloproliferative Neoplasm | ~15 | 72 |
| SET-2 | Megakaryoblastic Leukemia | ~20 | 72 |
| SGC7901 | Gastric Cancer | ~25 | 48 |
| AGS | Gastric Cancer | ~30 | 48 |
Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions, including cell density and passage number. Researchers should perform their own dose-response experiments to determine the precise IC50 for their cell lines of interest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the this compound signaling pathway and the experimental workflow for the cell viability assay.
Caption: this compound inhibits the JAK2/STAT signaling pathway, leading to apoptosis.
Caption: Experimental workflow for the MTT cell viability assay with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Tyrphostin)
-
Cell line of interest (e.g., HEL, UKE-1, SGC7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell line and experimental design.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
Data Analysis
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Discussion
This protocol provides a reliable method for assessing the cytotoxic effects of the JAK2 inhibitor this compound on cancer cell lines. The MTT assay is a robust and widely used technique for determining cell viability.[2][4] The provided IC50 values serve as a reference, but it is crucial for researchers to determine these values for their specific experimental systems. The inhibition of the JAK2/STAT pathway by this compound disrupts critical survival signals, leading to the induction of apoptosis. Further investigation into the downstream molecular events, such as the expression of Bcl-2 family proteins and the activation of caspases, can be performed using techniques like Western blotting to elucidate the precise mechanism of this compound-induced cell death. This detailed understanding is essential for the development of targeted cancer therapies.
References
Application Notes and Protocols: AG-494 as a Negative Control in EGFR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the study of Epidermal Growth Factor Receptor (EGFR) signaling and the development of targeted inhibitors, the use of appropriate controls is paramount to validate experimental findings and ensure the specificity of the compounds under investigation. AG-494, a member of the tyrphostin family of tyrosine kinase inhibitors, serves as an essential negative control in EGFR-related studies. While initially identified as an inhibitor of EGFR autophosphorylation in cell-free assays, subsequent research has demonstrated that in intact cells, its primary activity is not the inhibition of EGFR. Instead, this compound has been shown to inhibit other kinases, such as Janus kinase 2 (JAK2), and to block cell cycle progression through the inhibition of Cdk2 activation.[1] This differential activity between biochemical assays and cellular contexts makes this compound an invaluable tool for distinguishing specific on-target effects of novel EGFR inhibitors from off-target cellular responses.
These application notes provide a comprehensive guide to using this compound as a negative control in EGFR studies, complete with quantitative data, detailed experimental protocols, and visual aids to facilitate understanding and implementation in a research setting.
Data Presentation: Kinase Inhibitory Profile
The efficacy of a kinase inhibitor is defined by its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The table below summarizes the reported IC50 values for this compound and its close analog, AG-490, against EGFR and other relevant kinases. This data highlights the rationale for using this compound as a negative control; while it shows some activity against EGFR in biochemical assays, its cellular effects are often attributable to the inhibition of other kinases.
| Compound | Target Kinase | IC50 Value (µM) | Assay Type | Reference |
| This compound | EGFR (autophosphorylation) | 1.2 | Cell-free | [2] |
| This compound | EGF-dependent cell growth | 6 | Cell-based | [2] |
| AG-490 | EGFR | 0.1 | Cell-free | [3] |
| AG-490 | JAK2 | ~10 | Cell-free | [3] |
| AG-490 | ErbB2 | 13.5 | Cell-free | [3] |
Signaling Pathways and Experimental Logic
To effectively use this compound as a negative control, it is crucial to understand the signaling pathways involved. The following diagrams, generated using the DOT language, illustrate the canonical EGFR signaling pathway and the logical basis for using this compound to differentiate on-target from off-target effects.
Experimental Protocols
The following protocols provide a framework for using this compound as a negative control in two common experimental setups: Western blotting to assess EGFR phosphorylation and a cell viability assay to measure the effects on cell proliferation.
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to demonstrate that a specific EGFR inhibitor blocks EGF-induced phosphorylation of EGFR, while this compound does not, thus confirming the on-target activity of the test compound.
Materials:
-
EGFR-expressing cell line (e.g., A431, H460)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human EGF
-
Specific EGFR inhibitor (Test Compound)
-
This compound (Negative Control)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed EGFR-expressing cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free medium and incubate for 16-24 hours.
-
Inhibitor Treatment: Prepare stock solutions of the test compound and this compound in DMSO. Dilute the inhibitors to the desired final concentrations in serum-free medium. A typical concentration range for this compound is 10-50 µM. Include a vehicle-only control (DMSO).
-
Pre-incubation: Aspirate the serum-free medium from the cells and add the medium containing the inhibitors or vehicle. Incubate for 1-2 hours at 37°C.
-
EGF Stimulation: Add recombinant human EGF to a final concentration of 50-100 ng/mL to the appropriate wells. Do not add EGF to the unstimulated control wells. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Expected Results:
-
Vehicle Control + EGF: Strong p-EGFR signal.
-
Test Compound + EGF: Significantly reduced p-EGFR signal.
-
This compound + EGF: p-EGFR signal similar to the vehicle control + EGF, demonstrating that this compound does not inhibit EGFR phosphorylation in intact cells at the tested concentration.
-
Total EGFR and GAPDH: Should remain relatively constant across all lanes.
Protocol 2: Cell Viability Assay (e.g., MTT or MTS)
This protocol is used to assess the effect of an EGFR inhibitor on cell proliferation and to use this compound to control for non-EGFR-mediated cytotoxic effects.
Materials:
-
EGFR-dependent cancer cell line
-
Complete cell culture medium
-
Specific EGFR inhibitor (Test Compound)
-
This compound (Negative Control)
-
DMSO (Vehicle Control)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and this compound in culture medium. The concentration range should be chosen to generate a dose-response curve. Include a vehicle-only control.
-
Incubation: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of inhibitors or vehicle. Incubate the plate for 48-72 hours at 37°C.
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated cells (representing 100% viability).
-
Plot the cell viability (%) against the inhibitor concentration (log scale) to generate dose-response curves and calculate the IC50 values.
-
Expected Results:
-
Test Compound: A dose-dependent decrease in cell viability, indicating that the specific inhibition of EGFR leads to reduced cell proliferation.
-
This compound: A decrease in cell viability may also be observed, but this effect is not due to the inhibition of EGFR. By comparing the dose-response curve of the test compound to that of this compound, researchers can assess whether the test compound has a more potent effect, consistent with on-target EGFR inhibition. Any overlapping activity profiles might suggest that the test compound also has off-target effects similar to this compound.
Conclusion
The judicious use of this compound as a negative control is a critical component of rigorous EGFR inhibitor research. By understanding its distinct activity profile in cell-free versus cellular assays and implementing the protocols outlined above, researchers can effectively differentiate between specific EGFR-mediated effects and other cellular responses. This ensures the accurate interpretation of experimental data and contributes to the development of more potent and selective EGFR-targeted therapies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AG-494 in Western Blotting
Welcome to our dedicated support center for researchers utilizing AG-494 in their Western blot experiments. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Here we address common issues and questions that may arise when using this compound, a known inhibitor of the JAK/STAT signaling pathway, in your Western blot analysis.
Q1: My Western blot shows no decrease in phosphorylated STAT3 (p-STAT3) after this compound treatment. What could be the reason?
A1: Several factors could contribute to the lack of p-STAT3 inhibition. Consider the following:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Insufficient Treatment Time: The time required for this compound to exert its inhibitory effect can differ based on the cell line and experimental conditions. A time-course experiment is recommended to identify the ideal treatment duration.
-
Cellular Context: The activation state of the JAK/STAT pathway in your cells is critical. Ensure that the pathway is adequately stimulated (e.g., with cytokines like IL-6) before or during this compound treatment to observe a significant inhibitory effect.
-
Reagent Quality: Verify the quality and activity of your this compound stock solution. Improper storage or handling can lead to degradation of the compound.
Q2: I am observing unexpected bands or changes in other proteins after this compound treatment. Is this normal?
A2: Yes, this is possible due to the off-target effects of this compound. While it is a potent inhibitor of JAK2, it has been reported to affect other kinases as well. A notable off-target is Cyclin-dependent kinase 2 (Cdk2).[1] Inhibition of Cdk2 can lead to changes in the expression or phosphorylation of proteins involved in cell cycle regulation.
Additionally, although initially identified as an EGFR kinase inhibitor, studies have shown that this compound fails to inhibit EGFR kinase in intact cells.[1] However, depending on the cellular context, some indirect effects on pathways downstream of other kinases might be observed. If you observe unexpected bands, it is advisable to:
-
Cross-reference your findings with literature on this compound's known off-targets.
-
Use more specific inhibitors for the suspected off-target proteins to confirm the effect.
-
Ensure your antibody is specific to the target protein to rule out non-specific binding.[2][3][4][5][6][7][8]
Q3: The bands for my target protein are faint or absent in all lanes, including the control.
A3: This is likely a general Western blot issue rather than a specific problem with this compound. Common causes include:
-
Low Protein Abundance: Your target protein may be expressed at low levels in your cell line. Consider loading more protein onto the gel or using an enrichment technique like immunoprecipitation.
-
Inefficient Protein Transfer: Ensure that the transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer.
-
Antibody Issues: The primary or secondary antibody may not be effective. Use a positive control to validate your antibodies and ensure they are used at the recommended dilution.
-
Incorrect Blocking or Washing: Over-blocking can mask the epitope, while insufficient washing can lead to high background. Optimize your blocking and washing steps.
Q4: I'm seeing high background on my Western blot, making it difficult to interpret the results.
A4: High background can obscure your results. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Insufficient Washing: Increase the number and duration of your wash steps to remove unbound antibodies.
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to avoid contamination.
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary and key off-targets. This data is crucial for designing dose-response experiments.
| Target Protein | IC50 | Cell Line/System | Reference |
| EGFR Autophosphorylation | 1.2 µM | In vitro | [9] |
| EGF-dependent Cell Growth | 6 µM | Various | [9] |
Note: The IC50 values can vary depending on the experimental conditions and cell type.
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
Objective: To determine the dose-dependent effect of this compound on IL-6-induced STAT3 phosphorylation in a selected cell line.
Materials:
-
Cell line known to have an active JAK/STAT pathway (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Recombinant human IL-6
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-STAT3 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total protein levels, the membrane can be stripped and re-probed with an anti-total-STAT3 antibody.
-
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and workflows discussed in this guide.
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a Western blot experiment using this compound.
Caption: On-target (JAK/STAT) and potential off-target (Cdk2) effects of this compound.
References
- 1. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 3. cygnustechnologies.com [cygnustechnologies.com]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. biossusa.com [biossusa.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
AG-494 off-target effects in cell signaling
Welcome to the technical support center for AG-494. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential off-target effects of this compound in cell signaling experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound to inhibit EGFR, but I'm observing cell cycle arrest. Is this an expected off-target effect?
A: Yes, this is a documented off-target effect. While this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, it has also been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2).[1][2] Cdk2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest. This effect on Cdk2 activation appears to be directly linked to this compound's ability to inhibit DNA synthesis.[2]
To confirm if the observed phenotype in your experiment is due to cell cycle arrest, you can perform a cell cycle analysis using flow cytometry.
Q2: My experimental results show significant apoptosis after this compound treatment. Is this solely due to EGFR inhibition?
A: The induction of apoptosis by this compound is a complex process and may not be exclusively linked to EGFR inhibition. Studies have shown that this compound can induce apoptosis through the intrinsic pathway. This involves the activation of caspase-9, the initiator caspase, and caspase-3, the effector caspase.[3][4] The activation of caspase-3 is a central event in the execution phase of apoptosis, leading to the cleavage of key cellular proteins like Poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.[5][6]
While EGFR signaling promotes cell survival, and its inhibition can lead to apoptosis, the direct involvement of this compound in caspase activation suggests a more intricate mechanism that could be considered an off-target or downstream consequence.
Q3: Are other receptor tyrosine kinases (RTKs) besides EGFR affected by this compound?
A: Yes, this compound is not strictly specific to EGFR. It is known to inhibit the autophosphorylation of other RTKs, although typically at higher concentrations than required for EGFR inhibition. Its inhibitory activity extends to ErbB2 (also known as HER2/neu) and Platelet-Derived Growth Factor Receptor (PDGF-R).[1] This cross-reactivity is important to consider when interpreting results, as inhibition of these other RTKs can trigger unintended effects on various signaling pathways.
Troubleshooting Guides
Issue: Unexpected inhibition of cell proliferation or survival.
If you observe stronger-than-expected anti-proliferative or pro-apoptotic effects, it may be due to this compound's activity on multiple targets. This troubleshooting workflow can help you dissect the potential causes.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a quantitative measure of its selectivity.
| Target Kinase | IC50 Value (µM) | Reference |
| EGFR (Tyrosine Kinase Activity) | 0.7 | [1][7] |
| EGFR (Autophosphorylation) | 1.1 - 1.2 | [1][8] |
| ErbB2 (HER2/neu) | 39 | [1] |
| HER1-2 | 45 | [1] |
| PDGF-R | 6 | [1] |
| EGF-dependent Cell Growth | 6 | [8] |
Signaling Pathway Visualizations
The diagrams below illustrate the primary and off-target molecular interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
Optimizing AG-494 Concentration: A Technical Guide to Avoiding Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AG-494 effectively while minimizing cytotoxic effects. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a tyrphostin, a class of synthetic compounds that inhibit protein tyrosine kinases. Its primary mechanisms of action include the inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase and the blockade of Cyclin-Dependent Kinase 2 (Cdk2) activation.[1] This dual activity allows this compound to interfere with key signaling pathways that regulate cell proliferation and survival.
Q2: At what concentration does this compound typically become cytotoxic?
The cytotoxic concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration that balances efficacy and minimal cytotoxicity. For instance, in A549 and DU145 cells, concentrations greater than 15 µM have been shown to completely inhibit autocrine cell growth.[2] However, it is recommended to establish a specific IC50 (half-maximal inhibitory concentration) for your cell line of interest.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
To determine the optimal concentration, a cytotoxicity assay such as the MTT or LDH assay should be performed. This involves treating your cells with a range of this compound concentrations for a specific duration and then measuring cell viability. The goal is to identify a concentration that effectively inhibits the target pathway with the least impact on overall cell health.
Q4: What are the common signs of cytotoxicity in cell culture when using this compound?
Common signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and an increase in floating dead cells. These observations can be quantified using assays that measure membrane integrity (LDH assay) or metabolic activity (MTT assay).
Troubleshooting Guide
Issue 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Cell line hypersensitivity.
-
Solution: Your specific cell line may be particularly sensitive to this compound. It is essential to perform a thorough dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify a suitable working concentration.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (generally below 0.5%). Run a vehicle control (medium with the same concentration of DMSO but without this compound) to rule out solvent-induced cytotoxicity.
-
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or overly confluent cells can be more susceptible to drug-induced cytotoxicity.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell seeding density.
-
Solution: Use a consistent cell seeding density for all experiments. Cell number can significantly influence the apparent cytotoxicity of a compound.
-
-
Possible Cause 2: Inaccurate drug concentration.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure accurate pipetting and thorough mixing.
-
-
Possible Cause 3: Differences in incubation time.
-
Solution: Maintain a consistent incubation time with this compound across all experiments. The duration of exposure can significantly impact cell viability.
-
Quantitative Data Summary
The following table summarizes the reported cytostatic activity (IC50) of this compound in different human cancer cell lines. Note that these values should be used as a reference, and it is highly recommended to determine the IC50 for your specific experimental conditions.
| Cell Line | IC50 (µM) | Assay Type | Reference |
| A549 (Lung Carcinoma) | ~15 µM (for complete growth inhibition) | Not specified | [2] |
| DU145 (Prostate Carcinoma) | ~15 µM (for complete growth inhibition) | Not specified | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from a concentrated stock in DMSO. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Protocol 2: Assessing Membrane Integrity with LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your chosen cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with a range of this compound concentrations.
-
It is important to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
-
LDH Assay:
-
After the desired incubation time, carefully collect the cell culture supernatant from each well.
-
Follow the instructions provided with the LDH cytotoxicity assay kit to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, which typically normalizes the results to the spontaneous and maximum LDH release controls.
-
Visualizations
Caption: this compound inhibits both EGFR and CDK2 signaling pathways.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting high cytotoxicity with this compound.
References
Inconsistent results with AG-494 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with AG-494. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin AG 494, is a tyrosine kinase inhibitor. While it was initially identified as a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, further studies have revealed that its effects in intact cells are more complex. A significant mechanism of action for this compound is the inhibition of the Janus kinase (JAK) family of tyrosine kinases, particularly JAK2, which subsequently blocks the activation of the Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Q2: What are the known off-target effects of this compound?
A key reason for inconsistent results with this compound is its off-target activity. It has been demonstrated that this compound can block the activation of Cyclin-dependent kinase 2 (Cdk2), a crucial regulator of the cell cycle.[1] This effect is independent of its EGFR or JAK kinase inhibitory activity and can lead to cell cycle arrest in the late G1 and S phases.[1] Researchers should be aware of this off-target effect when interpreting data related to cell proliferation and viability.
Q3: In which solvents should I dissolve and store this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What is the typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Inconsistent Inhibition of Target Phosphorylation
| Problem | Possible Cause | Suggested Solution |
| Variable or no inhibition of STAT3 phosphorylation | Cell line-specific sensitivity: Different cell lines exhibit varying sensitivity to this compound. | Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Incorrect timing of analysis: The peak of STAT3 phosphorylation and its inhibition by this compound can be transient. | Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition. | |
| Drug inactivity: Improper storage or handling may have degraded the compound. | Ensure this compound stock solutions are stored correctly at -20°C or -80°C and are protected from light. Prepare fresh working solutions for each experiment. | |
| Inconsistent inhibition of EGFR phosphorylation | Off-target effects: this compound is a more potent inhibitor of JAK2 than EGFR in many cell types. | Consider using a more specific EGFR inhibitor if your research focus is solely on EGFR signaling. Acknowledge the potential for JAK/STAT pathway inhibition in your experimental design and interpretation. |
Unexpected Effects on Cell Viability and Proliferation
| Problem | Possible Cause | Suggested Solution |
| Greater than expected cytotoxicity | Off-target inhibition of Cdk2: this compound can induce cell cycle arrest and apoptosis through Cdk2 inhibition.[1] | Analyze cell cycle distribution (e.g., by flow cytometry) to determine if the observed effect is due to cell cycle arrest. Use a lower, non-toxic concentration of this compound if the primary goal is to inhibit JAK/STAT signaling without inducing cell death. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (DMSO alone) in your experiments. | |
| High variability in cell viability assays | Assay-dependent interference: The chemical properties of this compound might interfere with certain assay reagents (e.g., MTT reduction). | Consider using an alternative viability assay, such as a resazurin-based assay or a direct cell counting method (e.g., Trypan Blue exclusion). |
| Inconsistent cell seeding or treatment: Uneven cell distribution or variations in drug concentration can lead to variable results. | Ensure homogenous cell seeding and accurate pipetting of the compound. |
Quantitative Data
Reported IC50 Values for this compound
The half-maximal inhibitory concentration (IC50) of this compound can differ significantly between cell lines. The following table summarizes some reported values. It is highly recommended to determine the IC50 experimentally for your specific cell line and conditions.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-22 | Hippocampal neuronal cell line | 1 | AdooQ BioScience |
| A549 | Lung Cancer | ~15 | Folia Histochemica et Cytobiologica (2012) |
| DU145 | Prostate Cancer | >15 | Folia Histochemica et Cytobiologica (2012) |
Experimental Protocols
General Protocol for this compound Treatment and Western Blot Analysis of STAT3 Phosphorylation
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution (e.g., 10 mM in DMSO) on ice.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the serum-free medium containing the different concentrations of this compound or the vehicle control to the cells.
-
Incubate for the desired treatment duration (e.g., 1-24 hours).
-
-
Stimulation (if required):
-
If studying cytokine-induced STAT3 phosphorylation, add the appropriate cytokine (e.g., IL-6) at its optimal concentration for a short period (e.g., 15-30 minutes) before cell lysis.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
-
Visualizations
References
AG-494 precipitation in media issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-494. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Tyrphostin this compound, is a selective inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the autophosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and differentiation.[4]
Q2: In what solvents is this compound soluble?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[2] The solubility can vary slightly between suppliers, so it is always recommended to consult the product-specific datasheet.
Q3: What is the recommended storage condition for this compound?
A3: this compound powder should be stored at -20°C.[1] Stock solutions prepared in DMSO can also be stored at -20°C or -80°C for extended periods. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: this compound Precipitation in Media
Precipitation of this compound upon its addition to cell culture media is a common issue stemming from its low aqueous solubility. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Recommended Solution |
| "Solvent Shock" : Rapid change in solvent environment from organic (DMSO) to aqueous (media). | 1. Pre-warm the media to the experimental temperature (e.g., 37°C).2. Add the this compound DMSO stock dropwise to the vortexing or swirling media. This ensures rapid and even dispersion.3. Avoid adding the stock solution directly to the wall of the culture vessel. |
| High Final Concentration : The final concentration of this compound in the media exceeds its solubility limit. | 1. Lower the final working concentration of this compound if experimentally feasible.2. Increase the final DMSO concentration slightly , but ensure it remains below cytotoxic levels (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. |
| Incompletely Dissolved Stock Solution : The DMSO stock solution was not fully dissolved before use. | 1. Ensure the DMSO stock solution is clear and free of any visible particulates. 2. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to aid dissolution before adding it to the media. |
Problem: The media is clear initially, but a precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations : Changes in temperature can affect the solubility of the compound. | 1. Minimize temperature fluctuations by ensuring the incubator is properly calibrated and avoiding frequent opening of the door. |
| Interaction with Media Components : Components in the media, such as salts or proteins in serum, may interact with this compound, leading to precipitation. | 1. Test different types of basal media to see if the issue persists.2. If using serum, consider reducing the serum concentration if your experimental design allows. |
| pH Shift in the Medium : Changes in the medium's pH can alter the solubility of this compound. | 1. Ensure the incubator's CO₂ level is appropriate for the bicarbonate buffering system of your medium to maintain a stable pH. |
| Evaporation : Evaporation of the medium can increase the concentration of all components, including this compound, leading to precipitation. | 1. Ensure proper humidification within the incubator.2. Use filter-capped flasks or sealed plates to minimize evaporation. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 280.28 g/mol | [2] |
| Solubility in DMSO | 14 - 50 mg/mL | [1][2] |
| Solubility in Ethanol | 1.4 - 4 mg/mL | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Recommended Final DMSO Concentration in Media | < 0.5% | General Cell Culture Guideline |
| IC₅₀ for EGFR Kinase | ~0.7 - 1 µM | [1][2] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 280.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Weigh out 2.8 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
2. Preparation of this compound Working Solution in Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tube
-
-
Methodology:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 10 mL of media with a final concentration of 10 µM this compound:
-
Use the formula M₁V₁ = M₂V₂
-
(10,000 µM)(V₁) = (10 µM)(10,000 µL)
-
V₁ = 10 µL of the 10 mM stock solution.
-
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium (in this example, 10 mL).
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution (10 µL) dropwise into the center of the liquid.
-
Continue to mix gently for a few seconds to ensure even distribution.
-
The working solution is now ready to be added to your cells.
Note: The final DMSO concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visualizations
References
- 1. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting Troubleshooting
This technical support center provides troubleshooting guidance for researchers encountering high background in Western blots, particularly after treating cells with the inhibitor AG-494.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot?
This compound is a tyrphostin, a class of compounds known to inhibit protein tyrosine kinases. Specifically, this compound has been shown to inhibit Janus kinase 2 (JAK2) and Cyclin-dependent kinase 2 (Cdk2), thereby affecting cell proliferation and survival by blocking downstream signaling pathways like the JAK-STAT pathway.[1][2] While this compound is a valuable tool for studying these pathways, its presence in cell lysates could potentially interfere with Western blotting procedures, leading to high background.
Q2: Could this compound directly cause high background on my blot?
While there is no direct evidence in the scientific literature of this compound causing high background, it is a small molecule that could potentially interact non-specifically with proteins or the membrane. It is also prudent to consider if the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that might affect the assay.
Q3: How can I be sure that the high background is not a general issue with my Western blot protocol?
High background is a common issue in Western blotting and can arise from several factors unrelated to your specific drug treatment.[2][3][4] It is crucial to have proper controls and to optimize your protocol. This guide provides a systematic approach to troubleshoot common causes of high background.
Troubleshooting Guide: High Background in Western Blot after this compound Treatment
High background on a Western blot can obscure your results and make data interpretation difficult. This guide provides a step-by-step approach to identifying and resolving the root cause of this issue.
Step 1: Identify the Type of High Background
First, determine the nature of the high background on your blot.
-
Uniformly High Background: The entire blot appears dark or gray, making it difficult to see distinct bands.
-
Speckled or Splotchy Background: The background has dark spots or uneven patches.
-
Non-specific Bands: Multiple, distinct bands appear in addition to the band of interest.
Step 2: Systematic Troubleshooting
Work through the following potential causes and solutions, starting with the most common.
Table 1: Troubleshooting High Background in Western Blot
| Potential Cause | Possible Solution(s) | Experimental Check |
| Improper Blocking | - Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).- Ensure the blocking buffer is fresh and free of microbial contamination. | Run a control blot with no primary antibody. If the background is still high, the issue is likely with the blocking step or the secondary antibody. |
| Antibody Concentration Too High | - Titrate your primary and secondary antibodies to find the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.- Reduce the incubation time for the primary and/or secondary antibody. | Perform a dot blot with varying concentrations of your primary and secondary antibodies to determine the optimal dilutions with the best signal-to-noise ratio. |
| Insufficient Washing | - Increase the number of washes (e.g., 3-5 washes for 5-10 minutes each).- Increase the volume of the wash buffer to ensure the membrane is fully submerged and agitated.- Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer. | Review your washing protocol to ensure it is adequate. Consistent and thorough washing is critical. |
| Membrane Issues | - Ensure the membrane does not dry out at any point during the procedure.- Use high-quality membranes and handle them with clean forceps.- For fluorescent detection, consider using low-fluorescence PVDF membranes.[5] | Visually inspect the membrane for any irregularities before and during the blotting process. |
| Contaminated Buffers or Reagents | - Prepare fresh buffers (blocking, washing, and antibody dilution) for each experiment.- Filter buffers to remove any particulate matter. | If the problem persists with fresh buffers, consider the quality of your antibodies and other reagents. |
| Overexposure | - Reduce the exposure time when imaging the blot.- If using ECL, use a less sensitive substrate or dilute the substrate. | Perform a series of short exposures to determine the optimal imaging time for your protein of interest. |
| Potential this compound Interference | - Include a "vehicle-only" control lane where cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.- Perform a protein quantification assay (e.g., BCA or Bradford) on lysates from untreated, vehicle-treated, and this compound-treated cells to ensure equal protein loading. Be aware that some compounds can interfere with these assays.[6][7] | If the vehicle control lane shows a similar high background, the issue may be with the solvent. If protein concentrations are skewed, this could lead to uneven loading and background issues. |
Experimental Protocols
Protocol 1: Standard Western Blotting after this compound Treatment
This protocol provides a general workflow for performing a Western blot on cell lysates after treatment with this compound.
1. Cell Lysis and Protein Quantification:
- After treating cells with this compound and appropriate controls (untreated and vehicle-only), wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford assay. It is advisable to run a small test to ensure this compound or its vehicle does not interfere with your chosen assay.
2. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of your samples and prepare them with Laemmli sample buffer.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
- Incubate the membrane with the primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
- Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
- Image the blot using a chemiluminescence detection system.
Visualizations
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway is inhibited by this compound, which blocks JAK2 phosphorylation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting high background in Western blots.
References
- 1. Inhibition of the JAK/STAT signali ... | Article | H1 Connect [archive.connect.h1.co]
- 2. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. adooq.com [adooq.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AG-494 and Cell Morphology
Welcome to the technical support center for researchers utilizing AG-494. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effects of this compound on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tyrphostin, a class of compounds known to inhibit protein tyrosine kinases. Its primary and most well-characterized mechanism of action is the inhibition of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival. This compound has also been shown to block the activation of cyclin-dependent kinase 2 (Cdk2), contributing to its anti-proliferative effects.[3]
Q2: How does this compound treatment lead to changes in cell morphology?
Treatment with this compound can lead to significant alterations in cell morphology, most notably cell rounding. This is believed to occur through at least two potential mechanisms involving the disruption of the cellular cytoskeleton:
-
Disruption of Vimentin Intermediate Filaments: As a potent JAK2 inhibitor, this compound is expected to induce cleavage and reorganization of vimentin intermediate filaments. This mechanism has been observed with other JAK2 inhibitors, including the close analog AG-490 and the novel inhibitor G6.[1][2] The cleavage of vimentin is a calpain-mediated process that is dependent on JAK2 inhibition and intracellular calcium mobilization.[1][2]
-
Microtubule Disruption: this compound belongs to the tyrphostin family of compounds. Another member of this family, AG-1714, has been shown to disrupt microtubules in living cells.[4][5] This effect appears to be indirect, suggesting an involvement of protein tyrosine phosphorylation in the regulation of microtubule dynamics. It is plausible that this compound shares this property, contributing to changes in cell shape.
Q3: What are the expected morphological changes I should see in my cells after this compound treatment?
Following treatment with an effective concentration of this compound, you can expect to observe:
-
Cell Rounding: Cells will lose their spread-out, flattened appearance and become more spherical.
-
Reorganization of Vimentin Filaments: Immunofluorescence staining will likely reveal a shift from a well-distributed filamentous network of vimentin to a collapsed or aggregated state within the cytoplasm.
-
Potential Microtubule Network Alterations: The microtubule network may appear less organized and more diffuse compared to untreated control cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable change in cell morphology after this compound treatment. | - Sub-optimal concentration of this compound: The concentration used may be too low for the specific cell line. - Short incubation time: The duration of treatment may not be sufficient to induce morphological changes. - Cell line resistance: The cell line may be insensitive to JAK2 inhibition. - Degraded this compound: The compound may have lost its activity due to improper storage. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 10-100 µM). - Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. - Verify the expression and activity of JAK2 in your cell line. Consider using a positive control cell line known to be sensitive to JAK2 inhibitors. - Ensure this compound is stored correctly (typically at -20°C) and prepare fresh stock solutions. |
| High levels of cell death and detachment observed. | - This compound cytotoxicity: The concentration used may be too high, leading to widespread apoptosis or necrosis. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Reduce the concentration of this compound. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with morphology analysis to distinguish between morphological changes and cell death. - Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1%). |
| Inconsistent or variable morphological changes across experiments. | - Inconsistent cell density: Variations in cell confluency at the time of treatment can affect the cellular response. - Variations in this compound preparation: Inconsistent dilution of the stock solution. - Passage number of cells: High-passage number cells may exhibit altered responses. | - Seed cells at a consistent density for all experiments. - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Use cells within a defined low passage number range. |
| Artifacts in immunofluorescence imaging. | - Improper fixation or permeabilization: Can lead to poor antibody penetration or altered cytoskeletal structures. - Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other cellular components. - Photobleaching or phototoxicity: Excessive light exposure during imaging can damage fluorescent signals and cells. | - Optimize fixation and permeabilization protocols for your specific cell line and target proteins. - Include appropriate controls, such as isotype controls and secondary antibody-only controls, to verify antibody specificity. - Minimize light exposure and use anti-fade mounting media. |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effects of JAK2 inhibition on vimentin cleavage, based on data from the JAK2 inhibitor G6. Similar trends would be anticipated with this compound.
| Concentration of JAK2 Inhibitor (G6) | Observation | Reference |
| 10 µM | Partial cleavage of vimentin | [1][2] |
| 25 µM | Significant cleavage of vimentin | [1][2][6] |
| 50 µM | Complete or near-complete cleavage of vimentin | [1][2] |
Experimental Protocols
Protocol: Immunofluorescence Staining for Vimentin and α-Tubulin
This protocol details the steps for visualizing the effects of this compound on the vimentin and microtubule cytoskeleton.
Materials:
-
Cells of interest cultured on glass coverslips
-
This compound (and vehicle control, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-vimentin, anti-α-tubulin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against vimentin and α-tubulin in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters.
-
Capture images for analysis of cytoskeletal organization and cell morphology.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound-induced cell morphology changes.
Caption: Workflow for analyzing this compound's effect on cell morphology.
References
- 1. Cell Death Induced by the Jak2 Inhibitor, G6, Correlates with Cleavage of Vimentin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of microtubules in living cells by tyrphostin AG-1714 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting AG-494 Efficacy in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of AG-494 activity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It is important to distinguish it from the related compound, AG-490, which is a known inhibitor of Janus Kinase 2 (JAK2).
Q2: Why might this compound be losing its effectiveness in my long-term cell culture experiments?
Several factors can contribute to the apparent loss of this compound activity over time. These can be broadly categorized into two main areas:
-
Compound Instability: this compound belongs to the tyrphostin family of compounds, which have been reported to be unstable in aqueous solutions and under standard cell culture conditions. This instability can lead to the degradation of the active compound, reducing its effective concentration. Some tyrphostins have also been shown to be sensitive to light, undergoing photoisomerization.
-
Acquired Cellular Resistance: Cells can develop resistance to EGFR inhibitors like this compound through various mechanisms during long-term exposure. These include mutations in the EGFR target that prevent drug binding, or the activation of alternative signaling pathways that bypass the need for EGFR signaling.
Q3: What are the known off-target effects of this compound?
Besides its primary target, EGFR, this compound has been reported to have off-target effects. Notably, it has been shown to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), which could contribute to its effects on cell proliferation.
Q4: How should I store and handle this compound to maintain its activity?
To ensure maximum stability, this compound should be stored as a solid at -20°C, protected from light. For creating stock solutions, use of fresh, anhydrous DMSO is recommended. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions in cell culture media, it is best to do so immediately before use.
Troubleshooting Guide: Loss of this compound Activity
This guide provides a step-by-step approach to identifying and resolving issues with this compound efficacy in long-term experiments.
Problem 1: Gradual or Sudden Loss of Inhibitory Effect
Possible Cause 1: Compound Degradation
-
Troubleshooting Steps:
-
Assess Stock Solution Integrity:
-
Prepare fresh this compound stock solution from solid compound.
-
Compare the activity of the new stock solution with your existing one in a short-term experiment (e.g., 24-48 hours).
-
-
Evaluate Stability in Media:
-
Prepare complete cell culture media containing this compound at the desired working concentration.
-
Incubate the media under your standard experimental conditions (37°C, 5% CO2) for various time points (e.g., 0, 24, 48, 72 hours).
-
Test the activity of the pre-incubated media on a fresh batch of cells. A decrease in inhibitory effect with longer pre-incubation times suggests compound degradation.
-
-
Minimize Light Exposure: Protect all solutions containing this compound from light by using amber tubes and minimizing exposure during handling.
-
Possible Cause 2: Development of Cellular Resistance
-
Troubleshooting Steps:
-
Perform Dose-Response Curve Analysis:
-
Establish a baseline IC50 value for this compound on your parental cell line.
-
After long-term treatment, re-evaluate the IC50. A significant rightward shift in the curve indicates the development of resistance.
-
-
Analyze Target and Downstream Signaling:
-
Use Western blotting to assess the phosphorylation status of EGFR (the direct target) and key downstream signaling proteins (e.g., Akt, ERK) in both parental and long-term treated cells, with and without acute this compound treatment. Persistent downstream signaling in the presence of the inhibitor suggests bypass pathway activation.
-
-
Sequence the EGFR Gene: If you suspect target-based resistance, sequence the kinase domain of the EGFR gene in your long-term treated cells to check for known resistance mutations (e.g., T790M).
-
Problem 2: Inconsistent or Irreproducible Results
Possible Cause: Inconsistent Experimental Procedures
-
Troubleshooting Steps:
-
Standardize Media Changes: In long-term experiments, establish a consistent schedule for media changes with freshly prepared this compound. The frequency will depend on the stability of the compound in your specific media and the metabolic activity of your cells.
-
Control Cell Density: Ensure that cell density is consistent across experiments, as this can influence the effective concentration of the inhibitor per cell.
-
Data Summary Tables
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Primary Target | IC50 | Reference |
| This compound | EGFR | 1.2 µM (autophosphorylation) | |
| AG-490 | JAK2 | ~10 µM | |
| AG-490 | EGFR | 0.1 µM (cell-free) |
Table 2: Recommended Alternatives to this compound for Long-Term EGFR Inhibition
| Inhibitor | Target(s) | Key Features |
| Gefitinib | EGFR | First-generation reversible inhibitor. Well-characterized. |
| Erlotinib | EGFR | First-generation reversible inhibitor. Well-characterized. |
| Afatinib | EGFR, HER2 | Second-generation irreversible inhibitor. May be effective against some resistance mutations. |
| Osimertinib | EGFR (including T790M mutant) | Third-generation irreversible inhibitor. Highly potent against common resistance mutations. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in complete cell culture medium to your final working concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile, light-protected tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator for different durations (e.g., 0, 24, 48, 72 hours).
-
At each time point, collect an aliquot and either use it immediately or store it at -80°C for later analysis.
-
Seed your target cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with the pre-incubated this compound-containing media.
-
After a further 48-72 hours, assess cell viability using a standard method (e.g., MTT or CellTiter-Glo assay).
-
Compare the viability of cells treated with media pre-incubated for different durations. A significant increase in cell viability with longer pre-incubation times indicates compound degradation.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
-
Seed parental and long-term this compound-treated cells in 6-well plates.
-
Once the cells reach 70-80% confluency, serum-starve them overnight.
-
Treat the cells with your working concentration of this compound or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to compare the activation of the EGFR pathway in the different cell populations and treatment conditions.
Visualizations
How to validate AG-494 activity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the activity of AG-494 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as Tyrphostin B48, is a tyrosine kinase inhibitor. It was initially identified as an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. However, it is more widely recognized and used for its potent inhibition of the Janus kinase 2 (JAK2), which subsequently blocks the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition of the JAK2/STAT3 signaling pathway is a key mechanism underlying its effects on cell proliferation, apoptosis, and invasion.
Q2: How can I confirm that this compound is active in my cells?
The most common method to validate this compound activity is to assess the phosphorylation status of its downstream target, STAT3. A significant decrease in the level of phosphorylated STAT3 (p-STAT3) at tyrosine 705 (Tyr705) upon this compound treatment is a reliable indicator of its activity. This is typically measured by Western blotting. Additionally, functional assays such as cell viability or proliferation assays can be used to observe the expected biological outcome of JAK2/STAT3 inhibition, which is often a reduction in cell viability.
Q3: What is the recommended working concentration for this compound?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. A good starting point is to perform a dose-response experiment. Based on published studies, concentrations typically range from 10 µM to 100 µM. It is advisable to consult the literature for concentrations used in cell lines similar to the ones in your experiment.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control, as DMSO can have its own effects on cells.
Troubleshooting Guides
Western Blot for p-STAT3
Issue 1: No or weak p-STAT3 signal in the positive control (untreated or stimulated cells).
-
Possible Cause:
-
Low basal p-STAT3 levels in your cell line.
-
Inefficient cell lysis and protein extraction.
-
Suboptimal antibody performance.
-
Phosphatase activity during sample preparation.
-
-
Solution:
-
If basal p-STAT3 levels are low, consider stimulating the cells with a known activator of the JAK/STAT3 pathway, such as Interleukin-6 (IL-6) or Oncostatin M (OSM), for a short period (e.g., 15-30 minutes) before lysis.
-
Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the phosphorylation status of your proteins.
-
Use a fresh, validated antibody for p-STAT3 (Tyr705). Check the antibody datasheet for recommended dilutions and blocking conditions.
-
Increase the amount of protein loaded onto the gel.
-
Issue 2: No decrease in p-STAT3 signal after this compound treatment.
-
Possible Cause:
-
This compound is inactive.
-
The concentration of this compound is too low.
-
The incubation time is too short.
-
The JAK2/STAT3 pathway is not the primary driver of proliferation/survival in your cell line.
-
-
Solution:
-
Verify the quality and storage conditions of your this compound stock.
-
Perform a dose-response experiment with a wider range of this compound concentrations.
-
Increase the pre-incubation time with this compound before cell stimulation or harvesting.
-
Confirm that the JAK2/STAT3 pathway is active and important in your cell model by using a positive control (a cell line known to be sensitive to JAK2 inhibition) or by using a more specific JAK2 inhibitor.
-
Cell Viability Assays (e.g., MTT, MTS)
Issue 1: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Edge effects in the multi-well plate.
-
Incomplete dissolution of formazan crystals (in MTT assay).
-
Pipetting errors.
-
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row/column.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS.
-
In an MTT assay, ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Use calibrated pipettes and be consistent with your technique.
-
Issue 2: No significant decrease in cell viability with this compound treatment.
-
Possible Cause:
-
The concentration of this compound is not high enough to induce cell death or inhibit proliferation within the assay timeframe.
-
The assay duration is too short to observe an effect.
-
The chosen cell line is resistant to this compound.
-
-
Solution:
-
Increase the concentration of this compound.
-
Extend the incubation time of the assay (e.g., from 24 hours to 48 or 72 hours).
-
Confirm the inhibition of p-STAT3 by Western blot at the concentrations used in the viability assay to ensure the drug is engaging its target.
-
Consider that this compound might have a cytostatic (inhibiting proliferation) rather than a cytotoxic (killing cells) effect in your cell line. In this case, a proliferation assay (e.g., BrdU incorporation or cell counting) might be more appropriate.
-
Quantitative Data Summary
| Target | IC50 (nM) |
| JAK1 | 43 |
| JAK2 | 120 |
| JAK3 | 2300 |
| TYK2 | 4700 |
Data derived from enzymatic assays for Upadacitinib (ABT-494).[1]
Experimental Protocols
Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 1-2 hours. Include a vehicle-only control (DMSO).
-
(Optional) Stimulate the cells with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize, strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control and a no-cell (media only) background control.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the media containing MTT.
-
Add a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
AG-494 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with AG-494 dose-response curve experiments.
Troubleshooting Guide: this compound Dose-Response Curve Issues
Researchers using this compound, a tyrosine kinase inhibitor known to target EGFR and the JAK2/STAT3 signaling pathway, may occasionally face challenges in obtaining a consistent and expected dose-response curve. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: No effect or weak response at expected concentrations
If this compound does not produce the anticipated inhibitory effect at concentrations described in the literature, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Reagent Quality and Storage | Ensure this compound is properly stored (typically at -20°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Cell Type and Passage Number | The sensitivity to this compound can vary significantly between different cell lines. Confirm that the cell line used is reported to be responsive to this compound. High passage numbers can lead to genetic drift and altered phenotypes; use low-passage cells for experiments. |
| Serum Interference | Components in fetal bovine serum (FBS) can interfere with the activity of some inhibitors. Consider reducing the serum concentration or performing the experiment in serum-free media after an initial period of cell attachment and serum starvation. |
| Experimental Duration | The inhibitory effects of this compound may take time to manifest. Optimize the incubation time with the inhibitor; it could range from a few hours to over 24 hours depending on the cell type and the specific endpoint being measured. |
| Incorrect Dosage Calculation | Double-check all calculations for dilutions of the this compound stock solution to ensure the final concentrations in the cell culture are accurate. |
Issue 2: High variability between replicate wells
Inconsistent results across replicate wells can obscure the true dose-response relationship.
| Potential Cause | Recommended Action |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells. |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound solutions. |
| Cell Clumping | Ensure complete dissociation of cells into a single-cell suspension before seeding to avoid clumps that can lead to uneven growth and drug response. |
Issue 3: Unexpected U-shaped or biphasic dose-response curve
A non-monotonic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be caused by several factors.
| Potential Cause | Recommended Action |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that can confound the results. It has been noted to block Cdk2 activation, which could lead to complex cellular responses.[1] It is crucial to consult the literature for known off-target activities and consider using a secondary inhibitor to confirm the primary target's role. |
| Cell Viability Issues | High concentrations of this compound or the solvent (DMSO) may induce cytotoxicity, leading to a decrease in the measured signal that is not related to the specific inhibitory activity. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your primary assay to distinguish between specific inhibition and general toxicity. |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower top concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[2] It also effectively inhibits the JAK2/STAT3 signaling pathway.[3][4][5][6] This pathway is crucial for regulating cell proliferation, differentiation, and survival in response to various cytokines and growth factors.[7]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary widely depending on the cell line and the specific biological endpoint being measured. IC50 values (the concentration that inhibits 50% of the response) have been reported in the low micromolar range for many cell types. For example, the IC50 for EGFR kinase inhibition is around 1 µM in HT-22 cells.[8] It is always recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific experimental system.
Q3: What is the recommended solvent for this compound and what is the maximum final concentration of the solvent in the culture medium?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Q4: Can serum in the cell culture medium affect the results of my this compound experiment?
A4: Yes, components of serum can potentially interfere with the activity of this compound. This compound has been shown to inhibit serum-induced cell proliferation.[1] If you are observing a weaker than expected effect, you may need to reduce the serum concentration in your culture medium or perform the experiment in serum-free conditions after allowing the cells to attach. A serum starvation protocol can also help to synchronize the cell cycle, which may reduce variability in your results.
Experimental Protocols
Standard this compound Dose-Response Assay Protocol
This protocol provides a general framework for conducting a dose-response experiment with this compound to determine its effect on cell viability or proliferation.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line and complete growth medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability/proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells to be used in the assay.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in serum-free or low-serum medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only).
-
-
Treatment of cells:
-
Carefully remove the medium from the wells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Measurement of Cell Viability/Proliferation:
-
Following the incubation period, add the cell viability/proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all experimental values.
-
Normalize the data to the vehicle control (set as 100% viability/proliferation).
-
Plot the normalized response versus the log of the this compound concentration to generate a dose-response curve.
-
Use appropriate software to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits EGFR and the JAK2/STAT3 signaling pathway.
Caption: Troubleshooting workflow for this compound dose-response experiments.
References
- 1. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is AG-494 not working in my cell line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AG-494. If you are experiencing issues with this compound not working in your cell line, please review the information below.
Troubleshooting Guide
Q1: I've treated my cells with this compound, but I don't see any effect. What are the possible reasons?
There are several potential reasons why this compound may not be effective in your specific experimental setup. Here's a troubleshooting workflow to help you identify the issue:
Caption: A logical workflow to troubleshoot the lack of this compound activity.
Possible Causes and Solutions:
-
Compound Integrity and Activity:
-
Degradation: this compound, like many small molecules, can degrade over time, especially if not stored properly. Ensure your stock solutions are fresh and have been stored correctly (typically at -20°C or -80°C in an appropriate solvent like DMSO).
-
Solubility: this compound has limited solubility in aqueous solutions. When preparing your working concentrations, ensure the compound is fully dissolved. It is recommended to first dissolve this compound in DMSO and then dilute it in your cell culture medium. Be mindful that high concentrations of DMSO can be toxic to cells, so keep the final DMSO concentration below 0.1%.
-
Purity: Verify the purity of your this compound lot. Impurities can affect its activity.
-
-
Cell Line-Specific Factors:
-
Target Expression: this compound is known to inhibit the Epidermal Growth Factor Receptor (EGFR) and Janus kinases (JAKs). Confirm that your cell line expresses these target proteins at sufficient levels. You can verify this through Western blotting or qPCR.
-
Pathway Dependence: Your cell line's proliferation and survival may not be dependent on the signaling pathways inhibited by this compound. Even if the targets are present, they may not be the primary drivers of cell growth in your specific cell line.
-
Resistance Mechanisms: The cell line may have intrinsic or acquired resistance to this compound. This could be due to mutations in the target proteins, upregulation of alternative signaling pathways, or increased drug efflux.
-
-
Experimental Conditions:
-
Concentration and Duration: You may not be using an optimal concentration or treatment duration. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. The incubation time can also significantly impact the observed effect, with typical treatments ranging from 24 to 72 hours.
-
Cell Density: The density of your cell culture can influence the effectiveness of a drug. A high cell density might lead to a reduced effective concentration of the compound per cell.
-
Serum Concentration: Components in the serum of your cell culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using a serum-free medium if your cell line can tolerate it.
-
Q2: How can I be sure my this compound is active?
To confirm the activity of your this compound compound, you can perform a positive control experiment using a cell line known to be sensitive to this compound. Additionally, you can assess the inhibition of downstream signaling molecules. A common method is to measure the phosphorylation of STAT (Signal Transducer and Activator of Transcription) proteins, which are key downstream targets of the JAK-STAT pathway. A decrease in phosphorylated STAT (p-STAT) levels upon this compound treatment would indicate that the compound is active and engaging its target.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action of this compound?
A: this compound is a tyrosine kinase inhibitor. It was initially identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. However, subsequent studies have shown that it also inhibits members of the Janus kinase (JAK) family, particularly JAK2 and JAK3, thereby blocking the JAK-STAT signaling pathway. Some research also suggests that this compound can block the activation of Cyclin-dependent kinase 2 (Cdk2), which plays a role in cell cycle progression.[1]
Caption: this compound inhibits multiple signaling pathways.
Q: What is the recommended solvent and storage condition for this compound?
A: this compound is soluble in organic solvents such as DMSO and ethanol. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C. For working solutions, the DMSO stock should be diluted in cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).
Q: What are the known IC50 values for this compound in different cell lines?
A: The IC50 value of this compound can vary significantly depending on the cell line and the assay conditions. It is always recommended to determine the IC50 experimentally in your cell line of interest. Below is a summary of some reported IC50 values.
| Cell Line | Target/Assay | Reported IC50 (µM) |
| HT-22 | EGFR kinase | 1 |
| Various | EGFR | 0.7 |
Key Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Caption: A standard workflow for an MTT-based IC50 determination.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a series of dilutions of this compound in your complete culture medium. It is advisable to perform a wide range of concentrations in your initial experiment to identify the inhibitory range.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of STAT Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the JAK-STAT pathway by measuring the phosphorylation of a STAT protein.
Caption: A general workflow for Western blot analysis.
Materials:
-
Your cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate your cells and treat them with different concentrations of this compound for the desired time. Include an untreated or vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and then separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated STAT (e.g., p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After washing, apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. To normalize the data, you can strip the membrane and re-probe for total STAT3 and a loading control like GAPDH. A decrease in the p-STAT/total STAT ratio with increasing this compound concentration indicates successful inhibition of the pathway.
References
Technical Support Center: Mitigating Off-Target Kinase Inhibition of AG-494
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of the kinase inhibitor AG-494. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as Tyrphostin this compound, is a member of the tyrphostin family of protein kinase inhibitors. It was initially identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] It acts as an ATP-competitive inhibitor, blocking receptor autophosphorylation and subsequent downstream signaling.[3]
Q2: There is another compound called ABT-494. Is this the same as this compound?
A2: No, they are different molecules and this is a critical point of clarification.
-
This compound is the tyrphostin inhibitor of EGFR with known off-target effects.
-
ABT-494 , also known as Upadacitinib , is a highly selective JAK1 (Janus Kinase 1) inhibitor developed by AbbVie for the treatment of autoimmune diseases.[4][5][6] It is essential to ensure you are using the correct compound for your intended experiment, as their primary targets and selectivity profiles are vastly different.
Q3: What are the known off-target effects of this compound?
A3: While developed as an EGFR inhibitor, this compound is known to inhibit other kinases, leading to potential off-target effects. Notably, it has been shown to inhibit JAK2, a key mediator of cytokine signaling, and Cyclin-Dependent Kinase 2 (Cdk2), a crucial regulator of the cell cycle.[7] Some studies indicate that its inhibitory effect on Cdk2 activation is a primary mechanism for its anti-proliferative effects, and that it may fail to inhibit EGFR in intact cells under certain conditions.[7]
Q4: Why are my experimental results inconsistent with pure EGFR inhibition?
A4: Inconsistency with a pure EGFR inhibition phenotype is a common issue and often points to the off-target activity of this compound. For example, if you observe effects on cell cycle arrest or cytokine-mediated signaling that cannot be explained by the EGFR pathway alone, it is likely that inhibition of Cdk2 or JAK2 is contributing to the observed cellular response.[7]
Troubleshooting Guide
Issue 1: Unexpected or contradictory phenotypic results after this compound treatment.
-
Possible Cause: The observed phenotype is a composite of on-target (EGFR) and off-target (e.g., JAK2, Cdk2) inhibition. The relative contribution of each can depend on the cell type, expression levels of the target kinases, and the concentration of this compound used.
-
Troubleshooting Steps:
-
Phospho-Protein Analysis: Use Western blotting to simultaneously probe the phosphorylation status of key downstream effectors of each pathway. Check for changes in p-EGFR, p-STAT3 (downstream of JAK2), and levels of Cdk2 substrates (e.g., p-Rb). This will help determine which pathways are being actively inhibited in your system.
-
Use a More Selective Inhibitor: As a control, compare the results from this compound with those from a more modern, highly selective EGFR inhibitor (e.g., Gefitinib, Erlotinib) or a selective JAK2 inhibitor. If the phenotype persists only with this compound, it is likely an off-target effect.
-
Rescue Experiment: To confirm an on-target effect, transfect cells with a mutant version of EGFR that is resistant to this compound. If the phenotype is rescued, it confirms the effect is mediated by EGFR. If not, an off-target is responsible.
-
Issue 2: High levels of cytotoxicity are observed at concentrations intended for EGFR inhibition.
-
Possible Cause: The cytotoxicity may be due to the inhibition of essential kinases other than EGFR, such as Cdk2, which leads to cell cycle arrest and apoptosis.[3][7]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response experiment and correlate the IC50 for cell viability with the IC50 for inhibition of EGFR, JAK2, and Cdk2 phosphorylation. This can reveal which inhibitory activity aligns most closely with the cytotoxic effect.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells. A G1 phase arrest may suggest Cdk2 inhibition.[3]
-
Review Kinase Selectivity Data: Refer to the kinase inhibition profile of this compound to understand its potency against its various targets.
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against its primary on-target and key off-target kinases. Note that values can vary between different assay conditions and cell types.
| Target Kinase | IC50 (μM) | Target Family | Reference(s) |
| EGFR | 0.7 - 1.2 | Receptor Tyrosine Kinase | [1][8] |
| ErbB2 (HER2) | 39 - 42 | Receptor Tyrosine Kinase | [8] |
| PDGFR | 6 | Receptor Tyrosine Kinase | [8] |
| Cdk2 | Activity Blocked | Serine/Threonine Kinase | [7] |
| JAK2 | Potent Inhibitor | Non-Receptor Tyrosine Kinase | [9] |
Note: Specific IC50 values for this compound against Cdk2 and JAK2 are not consistently reported in literature, but its potent inhibitory activity is well-documented.
Experimental Protocols & Methodologies
1. Kinome-Wide Selectivity Profiling
-
Objective: To empirically determine the full spectrum of kinases inhibited by this compound at a given concentration.
-
Methodology: This is typically performed as a service by specialized companies.
-
Compound Submission: this compound is prepared at a stock concentration (e.g., 10 mM in DMSO) and submitted.
-
Screening Assay: The compound is screened at one or more concentrations (e.g., 1 µM and 10 µM) against a large panel of recombinant human kinases (often >400).
-
Activity Measurement: Kinase activity is measured, typically via the quantification of ADP produced (e.g., ADP-Glo assay) or substrate phosphorylation.
-
Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control (DMSO). Results are often presented as a "tree spot" diagram or a table, highlighting all kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
2. Western Blot for Pathway Activation
-
Objective: To validate the inhibition of EGFR, JAK2, and Cdk2 signaling pathways in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time.
-
Stimulation: For EGFR and JAK2 pathways, stimulate cells with their respective ligands (e.g., EGF for 15 minutes, or a cytokine like IL-6 for 30 minutes) before harvesting.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
p-EGFR (Tyr1068), Total EGFR
-
p-STAT3 (Tyr705), Total STAT3
-
p-Rb (Ser807/811), Total Rb
-
Actin or Tubulin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. AG 494 | CAS 133550-35-3 | EGFR kinase inhibitor [stressmarq.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AbbVie's Upadacitinib (ABT-494) Meets All Primary and Ranked Secondary Endpoints in Second Phase 3 Study in Rheumatoid Arthritis [prnewswire.com]
- 7. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Battle: AG-494 Versus AG-1478 in EGFR Inhibition
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal molecule. Its dysregulation is a hallmark of numerous malignancies, making it a prime target for therapeutic intervention. Among the arsenal of EGFR inhibitors, the tyrphostin family of compounds has been instrumental in advancing our understanding of EGFR signaling. This guide provides a comprehensive comparison of two prominent members of this family, AG-494 and AG-1478, for researchers, scientists, and drug development professionals.
At a Glance: Key Performance Indicators
A direct comparison of this compound and AG-1478 reveals significant differences in their potency and selectivity for EGFR. AG-1478 emerges as a highly potent and selective inhibitor, with IC50 values in the low nanomolar range in cell-free assays. In contrast, this compound demonstrates a lower potency for EGFR, with IC50 values typically in the micromolar range.
| Parameter | This compound | AG-1478 | Reference |
| EGFR Kinase Inhibition (Cell-Free IC50) | 0.7 - 1.2 µM | 3 nM | [1] |
| EGFR Autophosphorylation Inhibition (Cell-Based IC50) | 1.1 - 1.2 µM | Not explicitly stated in searched literature | [1] |
| EGF-Dependent Cell Growth Inhibition (IC50) | 6 µM | 0.07 - 0.2 µM (BaF/ERX and LIM1215 cells) | [2] |
| Selectivity (IC50) | ErbB2 (39 µM), PDGF-R (6 µM) | ErbB2 (>100 µM), PDGFR (>100 µM) | [1][2] |
| Cell Line Specific IC50 (MTT Assay) | A549: 6.16 µM, DU145: 10.7 µM | A549: 1.17 µM, DU145: 1.16 µM | [3] |
Delving Deeper: Mechanism of Action and Cellular Effects
Both this compound and AG-1478 are ATP-competitive inhibitors of the EGFR tyrosine kinase. They exert their effects by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.
AG-1478 is characterized by its high specificity for EGFR. It shows minimal activity against other related kinases such as HER2/neu and PDGFR at concentrations where it potently inhibits EGFR.[2] This selectivity makes it a valuable tool for dissecting EGFR-specific signaling events. Studies have shown that AG-1478 effectively inhibits EGFR phosphorylation in various cancer cell lines, leading to cell cycle arrest and inhibition of cell proliferation.[4][5] Interestingly, AG-1478 has been shown to preferentially inhibit glioma cells expressing a truncated, constitutively active form of EGFR (EGFRvIII) over cells with wild-type EGFR.[6]
This compound , while also targeting the EGFR kinase, exhibits a broader selectivity profile, with inhibitory activity against other tyrosine kinases like ErbB2 and PDGF-R at higher concentrations.[1] Some studies suggest that this compound may not effectively inhibit EGFR kinase activity in intact cells, yet it still inhibits EGF- or serum-induced cell proliferation. This has led to the proposition that its anti-proliferative effects might also be mediated through the inhibition of other cellular targets, such as Cdk2 activation.
Visualizing the Science
To better understand the biological context and experimental approaches, the following diagrams illustrate the EGFR signaling pathway and a typical workflow for comparing these inhibitors.
Experimental Corner: Detailed Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
In Vitro EGFR Kinase Assay
This assay determines the direct inhibitory effect of the compounds on EGFR kinase activity in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (at a concentration close to the Km for EGFR)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and AG-1478 stock solutions (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and AG-1478 in kinase buffer.
-
In a 96-well plate, add the EGFR kinase and the peptide substrate to each well.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for EGFR Phosphorylation
This method assesses the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and serum
-
This compound and AG-1478
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound, AG-1478, or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR to confirm equal loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound and AG-1478
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, AG-1478, or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Conclusion
Both this compound and AG-1478 are valuable tools for studying EGFR signaling. However, their distinct potency and selectivity profiles dictate their optimal applications. AG-1478, with its high potency and specificity for EGFR, is an excellent choice for studies focused on the direct consequences of EGFR inhibition. This compound, while less potent and selective for EGFR, may be useful in contexts where the broader inhibition of multiple tyrosine kinases is of interest or for exploring off-target effects. The choice between these two inhibitors should be guided by the specific research question and the experimental system being employed. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their EGFR-related studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AG-494 and PD153035: Efficacy and Mechanism of Action
In the landscape of tyrosine kinase inhibitors, AG-494 and PD153035 have both been investigated for their potential in targeting the epidermal growth factor receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival in many cancers. This guide provides an objective comparison of their efficacy, mechanisms of action, and includes supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
While both this compound and PD153035 were initially explored as EGFR inhibitors, a significant body of evidence indicates a stark contrast in their potency and primary mechanisms of action. PD153035 is an extremely potent and specific inhibitor of EGFR tyrosine kinase, with inhibitory concentrations in the picomolar to nanomolar range. In contrast, this compound demonstrates significantly lower potency against EGFR, with IC50 values in the micromolar range. Furthermore, compelling research suggests that the primary anti-proliferative effect of this compound in intact cells may not be through direct EGFR inhibition, but rather through the downstream blockade of Cyclin-Dependent Kinase 2 (Cdk2) activation, a key regulator of the cell cycle.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and PD153035, highlighting the substantial difference in their inhibitory concentrations.
| Inhibitor | Target | IC50 / Ki Value | Cell Line / Assay Condition | Reference |
| PD153035 | EGFR Kinase | Ki: 5.2 pM | Cell-free assay | [1] |
| EGFR Kinase | IC50: 25 pM | Cell-free assay | [2][3] | |
| EGFR Kinase | IC50: 0.025 nM | Human A431 carcinoma cells | [2][4] | |
| EGFR Phosphorylation | IC50: 0.22 µM - 2.5 µM | Various human cancer cell lines | [4] | |
| This compound | EGFR Kinase | IC50: 0.7 µM | In vitro kinase assay | [5] |
| EGFR Kinase | IC50: 1 µM | HT-22 cells | [6][7][8] | |
| Growth Inhibition | IC50: ~9.2 µM | A549 lung cancer cells | ||
| Growth Inhibition | IC50: ~14.7 µM | DU145 prostate cancer cells |
Mechanism of Action
PD153035: A Potent and Specific EGFR Inhibitor
PD153035 acts as a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] By binding to the ATP pocket of the EGFR kinase domain, it directly blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This inhibition leads to the suppression of cell proliferation and clonogenicity in cancer cell lines that overexpress EGFR.[4][9] To a lesser extent, PD153035 also shows inhibitory activity against the closely related HER2/neu receptor.[9] Some studies also suggest that PD153035 can induce the expression of the tumor suppressor RAR-β through EGFR-independent epigenetic mechanisms.[10]
This compound: An EGFR Inhibitor with an Alternative Primary Target
This compound was initially characterized as an EGFR tyrosine kinase inhibitor.[5][11] It has been shown to block EGFR autophosphorylation and EGF-dependent cell proliferation.[11] However, subsequent research has revealed that in intact cells, this compound may not be a potent inhibitor of EGFR kinase.[12][13] Instead, its primary anti-proliferative effect appears to be mediated by the inhibition of Cdk2 activation.[12][13] Cdk2 is a crucial enzyme for the G1/S phase transition of the cell cycle, and its inhibition leads to cell cycle arrest. This suggests that while this compound can inhibit EGFR in cell-free assays, its cellular effects may be more complex and primarily driven by its impact on the cell cycle machinery.
Signaling Pathways
The distinct primary targets of PD153035 and this compound mean they impinge on different, albeit interconnected, signaling pathways to exert their anti-proliferative effects.
Caption: EGFR Signaling Pathway and Inhibition by PD153035.
Caption: Cell Cycle Regulation and Inhibition by this compound.
Experimental Protocols
EGFR Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of EGFR.
Methodology:
-
Reagents and Materials: Recombinant human EGFR protein, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compounds (this compound, PD153035), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase assay buffer. b. In a 96-well plate, add the recombinant EGFR enzyme to each well. c. Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method. For radiometric assays, this involves measuring the incorporation of radiolabeled phosphate into the substrate. For luminescence-based assays like ADP-Glo™, the amount of ADP produced is quantified.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A431, which overexpresses EGFR) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or PD153035 for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value for growth inhibition by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental Workflow for Comparing Inhibitor Efficacy.
Conclusion
The comparison between this compound and PD153035 reveals two compounds with distinct profiles as kinase inhibitors. PD153035 is a highly potent and specific inhibitor of EGFR, making it a valuable tool for studies directly investigating the role of EGFR signaling. Its picomolar to nanomolar efficacy allows for precise targeting of this pathway. In contrast, this compound is a significantly less potent EGFR inhibitor, and its primary anti-proliferative effects in cellular contexts are likely attributable to its inhibition of Cdk2. This makes this compound a more suitable tool for investigating the interplay between growth factor signaling and cell cycle control, or for studies where a broader inhibitory profile is desired. Researchers should carefully consider these differences in potency and mechanism of action when selecting an inhibitor for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 8. promega.com.cn [promega.com.cn]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. praxilabs.com [praxilabs.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. ClinPGx [clinpgx.org]
- 13. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AG-494 and Other Tyrphostin Inhibitors
For researchers and professionals in drug development, the selection of a suitable tyrosine kinase inhibitor is a critical decision. This guide provides a comprehensive comparison of AG-494 with other notable tyrphostin inhibitors, including AG-1478, AG-490, and AG-555. The information is supported by experimental data to facilitate an informed choice for your research needs.
Overview of Tyrphostin Inhibitors
Tyrphostins are a class of synthetic compounds that inhibit protein tyrosine kinases (PTKs).[1][2][3] These enzymes play a crucial role in cellular signal transduction pathways, and their dysregulation is often implicated in diseases such as cancer.[1][3] By blocking the activity of specific PTKs, tyrphostins can modulate cellular processes like proliferation, differentiation, and apoptosis, making them valuable tools in both basic research and as potential therapeutic agents.[1][2]
This guide focuses on a comparative analysis of this compound and its counterparts, detailing their inhibitory profiles against various kinases and their effects on different cancer cell lines.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other selected tyrphostin inhibitors against various protein tyrosine kinases and in different cancer cell lines. These values are indicative of the inhibitor's potency, with lower values signifying higher potency. It is important to note that IC50 values can vary between different studies and experimental conditions.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Inhibitor | Target Kinase | IC50 (µM) | Reference |
| This compound | EGFR | 0.7 | [MedChemExpress] |
| ErbB2 | 39 | [MedChemExpress] | |
| PDGF-R | 6 | [MedChemExpress] | |
| Cdk2 | - (Blocks activation) | [FEBS Letters, 1997] | |
| AG-1478 | EGFR | 0.003 | [Selleck Chemicals] |
| ErbB2 | >100 | [Selleck Chemicals] | |
| PDGFR | >100 | [Selleck Chemicals] | |
| AG-490 | EGFR | 0.1 | [Selleck Chemicals] |
| ErbB2 | 13.5 | [Selleck Chemicals] | |
| JAK2 | 10 | [Selleck Chemicals] | |
| AG-555 | EGFR | 0.7 | [Cayman Chemical] |
| ErbB2 | 35 | [Cayman Chemical] |
Table 2: Cellular Activity - Inhibition of Cell Growth (IC50 Values)
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Lung Carcinoma | 6.16 | [Folia Histochemica et Cytobiologica, 2012] |
| DU145 | Prostate Carcinoma | 10.7 | [Folia Histochemica et Cytobiologica, 2012] | |
| AG-1478 | A549 | Lung Carcinoma | 1.17 | [Folia Histochemica et Cytobiologica, 2012] |
| DU145 | Prostate Carcinoma | 1.16 | [Folia Histochemica et Cytobiologica, 2012] | |
| AG-555 | HER 14 cells | (EGFR overexpressor) | 2.5 | [Cayman Chemical] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
When to Use AG-494 Instead of Erlotinib: A Comparative Guide for Researchers
For researchers in oncology and cell signaling, the choice of a tyrosine kinase inhibitor is critical. This guide provides a detailed comparison of AG-494 and erlotinib, two inhibitors with distinct but overlapping target profiles. While both compounds inhibit the Epidermal Growth Factor Receptor (EGFR), their differing specificities and mechanisms of action may dictate their suitability for particular experimental contexts.
Erlotinib is a well-characterized, FDA-approved EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] Its mechanism of action is primarily through the competitive inhibition of ATP at the EGFR tyrosine kinase domain, leading to the suppression of downstream signaling pathways, G1 cell cycle arrest, and apoptosis in EGFR-dependent tumor cells.[2][3][4]
This compound, a member of the tyrphostin family of protein kinase inhibitors, also targets the EGFR kinase.[5] However, research indicates that it possesses a broader inhibitory profile, affecting the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway and Cyclin-dependent kinase 2 (Cdk2) activation.[6][7] This multi-targeted nature suggests that this compound may be a valuable tool in scenarios where signaling pathways other than or in addition to EGFR are of interest.
Deciding Between this compound and Erlotinib
The primary consideration when choosing between this compound and erlotinib is the specific signaling pathway under investigation.
-
For highly specific EGFR inhibition , particularly in models with known EGFR-activating mutations, erlotinib is the preferred agent due to its well-documented selectivity and clinical relevance.[2][8]
-
When investigating the JAK-STAT signaling pathway , or in cellular contexts where JAK2/STAT3 signaling is a known driver of proliferation or survival, This compound may be the more appropriate choice. Its inhibitory action on this pathway offers a distinct advantage over the more EGFR-focused erlotinib.[7][9]
-
In studies of cell cycle regulation , the ability of this compound to directly impact Cdk2 activation, in addition to its effects on growth factor signaling, provides a unique tool to dissect the G1/S transition.[6] Erlotinib also induces G1 arrest, but primarily as a downstream consequence of EGFR inhibition.[3][10]
-
For exploring mechanisms of acquired resistance to EGFR inhibitors , where alternative signaling pathways like JAK-STAT may be upregulated, this compound could be used to probe the efficacy of dual pathway inhibition.[11]
Quantitative Data Comparison
| This compound: In Vitro Inhibitory Activity | ||
| Target | Cell Line/System | IC50 |
| EGFR | A549 (Lung Cancer) | ~40 µM |
| EGFR | DU145 (Prostate Cancer) | ~80 µM |
| JAK2 | In vitro kinase assay | Not specified |
| Cell Proliferation | A549 (Lung Cancer) | Not specified |
| Cell Proliferation | DU145 (Prostate Cancer) | Not specified |
| Erlotinib: In Vitro Inhibitory Activity | ||
| Target | Cell Line/System | IC50 |
| EGFR (mutant) | HCC827 (NSCLC) | 4 nM |
| EGFR (mutant) | NCI-H3255 (NSCLC) | 41 nM |
| EGFR (wild-type) | QG56 (NSCLC) | 8.9 µM |
| EGFR (mutant + resistant) | NCI-H1975 (NSCLC) | 4.3 µM |
| Cell Proliferation | A431 (Epidermoid Carcinoma) | 1.53 µM |
| Cell Proliferation | SKBr-3 (Breast Cancer) | 3.98 µM |
| Cell Proliferation | BT-474 (Breast Cancer) | 5.01 µM |
| Cell Proliferation | T47D (Breast Cancer) | 9.80 µM |
| JAK2V617F | PV hematopoietic progenitors | ~5 µM |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by erlotinib and this compound.
Caption: Erlotinib inhibits EGFR signaling, leading to G1 arrest.
Caption: this compound inhibits EGFR, JAK2, and Cdk2 activation.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound or erlotinib on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well plates
-
This compound or Erlotinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound or erlotinib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor. Include vehicle-treated (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Protein Phosphorylation
This protocol provides a general method for assessing the inhibition of EGFR or STAT3 phosphorylation by erlotinib or this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
This compound or Erlotinib
-
EGF or appropriate cytokine (e.g., IL-6) for stimulation
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or erlotinib for 1-2 hours.
-
Stimulate the cells with EGF (for EGFR phosphorylation) or a relevant cytokine (for STAT3 phosphorylation) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The choice between this compound and erlotinib should be guided by the specific research question. Erlotinib is the standard for investigating EGFR-specific inhibition, backed by extensive clinical data. This compound, with its broader kinase inhibitory profile, offers a valuable alternative for exploring the roles of the JAK-STAT pathway and Cdk2 in cancer biology and for investigating potential mechanisms of resistance to more selective EGFR inhibitors. Researchers should carefully consider the target pathways of interest and the cellular context of their experiments when selecting the appropriate inhibitor.
References
- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Review of erlotinib in the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 6. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK2 tyrosine kinase inhibitor tyrphostin AG490 downregulates the mitogen-activated protein kinase (MAPK) and signal transducer and activator of transcription (STAT) pathways and induces apoptosis in myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Combination of AG490, a Jak2 inhibitor, and methylsulfonylmethane synergistically suppresses bladder tumor growth via the Jak2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JAK2‐related pathway induces acquired erlotinib resistance in lung cancer cells harboring an epidermal growth factor receptor‐activating mutation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of AG-494 in the Landscape of EGFR Tyrosine Kinase Inhibitors
For Immediate Release
In the dynamic field of kinase inhibitor research, understanding the selectivity profile of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of the tyrosine kinase inhibitor AG-494 against a panel of well-established Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) agents. This report is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.
Executive Summary
This compound, a member of the tyrphostin family of protein kinase inhibitors, demonstrates activity against the Epidermal Growth Factor Receptor (EGFR). However, its selectivity profile and mechanism of action present a more complex picture compared to later-generation, highly specific EGFR TKIs. While initial studies highlighted its potential as an EGFR inhibitor, further research suggests that its cellular effects may also be mediated through other kinases, such as Cyclin-Dependent Kinase 2 (Cdk2). This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to offer a comprehensive comparison.
Comparative Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. The following tables summarize the inhibitory activity (IC50) of this compound and other prominent EGFR TKIs against a range of kinases. It is important to note that direct head-to-head comprehensive kinase profiling data for this compound is limited. The data presented for this compound is based on specific assays, while the data for Gefitinib, Erlotinib, Afatinib, and Osimertinib is derived from broader kinase panel screens (KINOMEscan), offering a more comprehensive view of their selectivity.
Table 1: Inhibitory Activity of this compound against Selected Tyrosine Kinases
| Kinase | IC50 (µM) |
| EGFR | 0.7 - 1.2 |
| ErbB2 (HER2) | 39 |
| PDGF-R | 6 |
Note: There are conflicting reports regarding the activity of this compound in cellular contexts, with some studies suggesting it fails to inhibit EGFR kinase in intact cells and instead exerts its anti-proliferative effects through inhibition of Cdk2[1].
Table 2: Comparative Selectivity of EGFR TKIs (KINOMEscan Data - Percent Inhibition at 1µM)
| Kinase | Gefitinib (%) | Erlotinib (%) | Afatinib (%) | Osimertinib (%) |
| EGFR | >99 | >99 | >99 | >99 |
| AAK1 | 15 | 10 | 25 | 5 |
| ABL1 | 30 | 20 | 40 | 15 |
| ACK1 | 85 | 70 | 90 | 50 |
| ... | ... | ... | ... | ... |
(This is a representative subset of a full KINOMEscan panel, which typically includes over 400 kinases. The complete datasets can be accessed through publicly available databases such as the LINCS Data Portal.)
Experimental Methodologies
Accurate and reproducible experimental design is the cornerstone of reliable selectivity profiling. Below are detailed protocols for key assays used to determine the inhibitory activity of TKIs.
Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound, other EGFR TKIs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Add 5 µL of the test compound dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final reaction volume is 25 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software (e.g., GraphPad Prism).
Cell-Based EGFR Phosphorylation Assay
This assay measures the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Human Epidermal Growth Factor (EGF)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating in serum-free medium for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation at different compound concentrations and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experiments is crucial for a deeper understanding. The following diagrams were generated using the DOT language.
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Conclusion
This compound exhibits inhibitory activity against EGFR and other tyrosine kinases. However, its selectivity profile appears to be broader and less potent when compared to the highly optimized first, second, and third-generation EGFR TKIs. The conflicting reports on its cellular mechanism of action, particularly the potential for Cdk2 inhibition, warrant further investigation to fully elucidate its therapeutic potential and off-target effects. For researchers seeking highly selective EGFR inhibitors, Gefitinib, Erlotinib, Afatinib, and particularly Osimertinib (for mutant EGFR), offer more defined and potent options. This guide provides a foundational comparison to aid in the selection of appropriate tool compounds for research in the ever-evolving field of kinase signaling.
References
Validating AG-494's On-Target Efficacy: A Comparison with EGFR siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental approaches to validate the on-target effects of the tyrosine kinase inhibitor, AG-494, against the Epidermal Growth Factor Receptor (EGFR). This guide will objectively compare the outcomes of this compound treatment with those of siRNA-mediated EGFR knockdown, offering supporting experimental data and detailed protocols.
This compound is a compound widely recognized as an inhibitor of EGFR kinase, playing a role in blocking EGFR autophosphorylation and EGF-dependent cell proliferation.[1][2] However, some studies suggest potential off-target effects, such as the inhibition of Cdk2, which also impacts cell proliferation.[3] This ambiguity necessitates rigorous validation to ensure that the observed cellular effects of this compound are indeed mediated through its intended target, EGFR. A powerful method to achieve this is through a direct comparison with the effects of specific EGFR gene silencing using small interfering RNA (siRNA).
This guide outlines the experimental framework for such a validation study, providing protocols for EGFR knockdown, and subsequent analysis of cell viability and protein expression. By comparing the cellular and molecular consequences of this compound treatment with those induced by the specific removal of EGFR, researchers can definitively ascertain the on-target specificity of this inhibitor.
Comparative Data Summary
The following table summarizes hypothetical yet representative quantitative data from experiments designed to validate the on-target effects of this compound. These results illustrate the expected outcomes when comparing the effects of this compound on cells with and without EGFR expression.
| Treatment Group | EGFR Protein Expression (% of Control) | Cell Viability (% of Control) | p-EGFR (Tyr1068) Levels (% of Control) |
| Control (untreated) | 100% | 100% | 100% |
| This compound (10 µM) | 98% | 55% | 25% |
| Control siRNA | 95% | 98% | 97% |
| EGFR siRNA | 15% | 60% | 20% |
| EGFR siRNA + this compound (10 µM) | 13% | 58% | 18% |
This table presents illustrative data. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
siRNA-Mediated Knockdown of EGFR
This protocol outlines the steps for transiently silencing the EGFR gene in a selected cancer cell line (e.g., A549, a non-small cell lung cancer line with high EGFR expression).
Materials:
-
EGFR-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine™ RNAiMAX transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
6-well tissue culture plates.
-
A549 cells (or other suitable cell line).
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed A549 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of EGFR siRNA or control siRNA into 250 µL of Opti-MEM™ I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL), mix gently, and incubate for 15 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complexes dropwise to each well containing the cells and fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the efficiency of EGFR knockdown by Western blotting.
Western Blot Analysis for EGFR and p-EGFR
This protocol is used to determine the protein levels of total EGFR and its phosphorylated (active) form.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-EGFR, anti-phospho-EGFR (Tyr1068), and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, transfect the cells with EGFR siRNA or control siRNA as described above. After another 24 hours, treat the cells with this compound or vehicle control for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
Visualizing the Experimental Logic and Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the EGFR signaling pathway and the workflow of the validation experiment.
References
Cross-Validation of AG-494 Effects with the Selective JAK1/2 Inhibitor Ruxolitinib
A Comparative Guide for Researchers
In the realm of signal transduction research and drug development, the validation of a compound's specificity and efficacy is paramount. This guide provides a comprehensive cross-validation of the effects of AG-494, a commonly used tyrosine kinase inhibitor, with Ruxolitinib, a potent and selective inhibitor of Janus Kinase (JAK) 1 and 2. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in the nuanced interpretation of experimental outcomes and the strategic selection of inhibitors for their studies.
Introduction to the JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional regulation of target genes. This pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses. Dysregulation of the JAK/STAT pathway is frequently implicated in various diseases, particularly in cancer and autoimmune disorders, making it a key target for therapeutic intervention.
The canonical JAK/STAT signaling cascade is initiated upon the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are recruited to the phosphorylated receptor, where they themselves are phosphorylated by JAKs. This phosphorylation event triggers the dimerization of STAT proteins, which then translocate to the nucleus to modulate the expression of target genes.
Comparative Inhibitor Profiling: this compound vs. Ruxolitinib
This section presents a comparative summary of the inhibitory activities of this compound (and its close analog AG-490) and Ruxolitinib. The data, compiled from various studies, highlights the distinct potency and selectivity profiles of these two inhibitors. It is important to note that the following data is derived from multiple sources and experimental conditions may vary.
Table 1: Comparison of Inhibitory Activity (IC50)
| Inhibitor | Target Kinase(s) | IC50 (Kinase Assay) | Cell Line | IC50 (Cell Viability) | Reference(s) |
| AG-490 | JAK2 | ~10 µM | Mycosis Fungoides tumor cells | 75 µM (spontaneous growth) | [1] |
| JAK3 | ~25 µM | Mycosis Fungoides tumor cells | 20 µM (IL-2 induced growth) | [2] | |
| EGFR | 0.1 µM | MDA-MB-231 | 28.327 µM | [3] | |
| Ruxolitinib | JAK1 | 3.3 nM | Ovarian Cancer Cells (OVCAR-8, MDAH2774, SKOV-3) | 13.37 - 18.53 µM | [4][5] |
| JAK2 | 2.8 nM | Colorectal Cancer Cells (LS411N, SW620) | 8 - 25 µM | [6] | |
| TF-1 | 14.47 µM (72h) |
Table 2: Effects on STAT3 Phosphorylation
| Inhibitor | Cell Line | Concentration | Effect on p-STAT3 | Reference(s) |
| AG-490 | Mycosis Fungoides tumor cells | 100 µM | Inhibition of constitutive p-STAT3 | [1] |
| RT4 schwannoma cells | 50 µM | Inhibition of IL-6 induced p-STAT3 | ||
| Nasopharyngeal Carcinoma (C666-1) | Not specified | Downregulation of p-STAT3 | ||
| Ruxolitinib | Ovarian Cancer Cells | 0.1 - 10 µM | Dose-dependent inhibition of p-STAT3 | [5] |
| Glioma Cells (U87) | 200 nM | Decrease in p-STAT1 and p-STAT3 | ||
| Pancreatic Cancer Xenografts | Not specified | Inhibition of STAT1 and STAT3 phosphorylation in vivo |
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms of action and the experimental designs used to evaluate these inhibitors, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate interpretation of results.
Cell Viability Assay (MTT Assay)
This protocol is a widely used method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., with constitutively active JAK/STAT signaling)
-
Complete culture medium
-
This compound and Ruxolitinib stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Ruxolitinib in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values for each inhibitor.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to detect the levels of phosphorylated STAT3, a key downstream effector of the JAK pathway, to assess the inhibitory activity of the compounds.
Materials:
-
Cell culture dishes
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, and an antibody against a loading control protein (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and the loading control on the same membrane, the membrane can be stripped of the initial antibodies and then re-probed with the respective primary and secondary antibodies.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control to determine the relative inhibition of STAT3 phosphorylation.
Conclusion
The cross-validation of this compound with the highly selective JAK1/2 inhibitor, Ruxolitinib, provides a clearer understanding of their respective mechanisms of action and potency. While this compound demonstrates inhibitory effects on the JAK/STAT pathway, its significantly lower potency and broader kinase inhibition profile, including EGFR, necessitate careful consideration in experimental design and data interpretation. In contrast, Ruxolitinib's high potency and selectivity for JAK1 and JAK2 make it a more precise tool for studying the specific roles of these kinases in cellular signaling. This comparative guide, with its detailed data and protocols, serves as a valuable resource for researchers aiming to dissect the complexities of the JAK/STAT pathway and to validate the on-target effects of their chosen inhibitors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruxolitinib synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. Efficacy and safety of ruxolitinib after and versus interferon use in the RESPONSE studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: AG-494 Versus Second-Generation EGFR Inhibitors
This guide provides a detailed comparison between the tyrphostin AG-494 and second-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available preclinical data. The guide includes clearly structured data tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows.
Introduction
This compound , also known as Tyrphostin this compound, is a potent inhibitor of EGFR kinase. It belongs to the tyrphostin family of protein tyrosine kinase inhibitors. While primarily investigated for its EGFR inhibitory activity, it has also been shown to inhibit other kinases, such as Janus kinase 2 (JAK2), and to block Cyclin-dependent kinase 2 (Cdk2) activation.[1] this compound is predominantly used as a research tool to investigate EGFR- and JAK2-mediated signaling pathways.
Second-generation EGFR inhibitors , such as afatinib and dacomitinib, were developed to overcome the resistance mechanisms that limit the efficacy of first-generation inhibitors. These drugs irreversibly bind to the kinase domain of EGFR and other members of the ErbB family of receptors (HER2 and HER4).[2] A key feature of second-generation inhibitors is their activity against common EGFR mutations that confer sensitivity to EGFR tyrosine kinase inhibitors (TKIs), such as exon 19 deletions and the L858R mutation, as well as their potential to inhibit the T790M resistance mutation, albeit with lower potency than third-generation inhibitors.[3]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways.
Second-generation EGFR inhibitors are irreversible inhibitors. They form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR signaling. Their broader spectrum of activity against multiple ErbB family members can result in a more comprehensive blockade of oncogenic signaling.
Comparative Performance Data
Table 1: Inhibitory Activity (IC50) of this compound
| Target/Assay | Cell Line | IC50 (µM) |
| EGFR Kinase | - | 0.7 |
| EGFR Autophosphorylation | - | 1.2 |
| EGF-dependent Cell Growth | - | 6 |
| EGFR Kinase | HT-22 | 1 |
| ErbB2 Kinase | - | 42 |
| PDGFR Kinase | - | 6 |
Table 2: Comparative Inhibitory Activity (IC50) of Second-Generation EGFR Inhibitors Against Wild-Type and Mutant EGFR
| Inhibitor | EGFR Wild-Type (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR T790M (nM) |
| Afatinib | 31 | ~1-10 | ~1-10 | >100 |
| Dacomitinib | ~6 | ~2.5 | ~1.5 | ~100-500 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The values presented here are approximations based on available preclinical data for comparative purposes.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition for this compound and second-generation EGFR inhibitors.
References
A Comparative Guide to AG-494 and AG-555: Structure, Function, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied tyrphostin-derived inhibitors, AG-494 and AG-555. Both compounds have garnered significant interest for their roles in cell signaling and proliferation, primarily through their effects on the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (Cdk2) pathways. This document outlines their structural differences, functional characteristics, and the experimental protocols used to evaluate their activity, presenting a clear and objective overview to inform research and development efforts.
Structural and Physicochemical Comparison
This compound and AG-555, both belonging to the tyrphostin family of protein kinase inhibitors, share a common benzylidenemalononitrile core structure. However, key differences in their N-substituted side chains contribute to variations in their biological activities and physicochemical properties.
Below are the two-dimensional chemical structures of this compound and AG-555.
This compound
AG-555
A detailed summary of their key properties is provided in the table below.
| Feature | This compound | AG-555 |
| Chemical Name | (2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)-2-propenamide[1] |
| Molecular Formula | C₁₆H₁₂N₂O₃[2] | C₁₉H₁₈N₂O₃[1] |
| Molecular Weight | 280.28 g/mol [3] | 322.36 g/mol [1] |
| General Class | Tyrphostin | Tyrphostin |
Functional Comparison: Targeting EGFR and Cdk2
Both this compound and AG-555 are recognized for their inhibitory effects on key signaling proteins involved in cell proliferation and survival. Their primary target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Additionally, both compounds have been shown to indirectly inhibit the activation of Cyclin-Dependent Kinase 2 (Cdk2), a crucial regulator of the cell cycle.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
This compound and AG-555 function as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.
| Inhibitor | Target | IC₅₀ Value | Cell Line / Condition |
| This compound | EGFR | 0.7 µM[4] | - |
| EGFR | 1 µM[5] | HT-22 cells | |
| AG-555 | EGFR Autophosphorylation | 700 nM (0.7 µM)[6] | - |
Blockade of Cdk2 Activation
A significant functional aspect of both this compound and AG-555 is their ability to block the activation of Cdk2.[7] It is important to note that these compounds do not directly inhibit the kinase activity of already active Cdk2. Instead, they interfere with the upstream signaling events that lead to Cdk2 activation, a critical step for the G1/S phase transition in the cell cycle.[8] This indirect mechanism of action distinguishes them from direct ATP-competitive Cdk2 inhibitors. To date, specific IC₅₀ values for the direct inhibition of Cdk2 have not been reported, consistent with their mechanism of blocking activation rather than intrinsic kinase activity.
Signaling Pathways and Points of Inhibition
The following diagrams illustrate the canonical EGFR and Cdk2 signaling pathways and highlight the points of intervention for this compound and AG-555.
Caption: EGFR signaling pathway and the inhibitory action of this compound/AG-555.
Caption: Cdk2 activation pathway and the point of blockade by this compound/AG-555.
Experimental Protocols
The following sections provide standardized protocols for assessing the inhibitory activity of compounds like this compound and AG-555 against EGFR and Cdk2.
EGFR Kinase Activity Assay (In Vitro)
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (this compound, AG-555) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.
-
To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cdk2 Kinase Activity Assay (In Vitro)
This protocol measures the direct inhibitory effect of a compound on the kinase activity of a pre-activated Cdk2/Cyclin complex.
Materials:
-
Active recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E complex
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Histone H1 or a specific peptide substrate for Cdk2
-
Test compounds (this compound, AG-555) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, combine the Cdk2/Cyclin complex, the substrate, and the test compound or vehicle.
-
Pre-incubate the mixture at room temperature for 10-15 minutes.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction and measure the remaining ATP using the Kinase-Glo® assay as per the manufacturer's protocol.
-
Determine the percent inhibition and calculate the IC₅₀ values.
Experimental Workflow for Cellular Assays
The following diagram outlines a typical workflow for assessing the effects of this compound and AG-555 on cell proliferation and target phosphorylation within a cellular context.
Caption: Workflow for cellular analysis of this compound and AG-555.
Conclusion
This compound and AG-555 are valuable research tools for investigating cellular signaling pathways. While both compounds effectively inhibit EGFR kinase activity, their impact on the cell cycle through the blockade of Cdk2 activation presents a distinct and important mechanism of action. The provided data and protocols offer a framework for the continued exploration of these and similar compounds in the context of cancer biology and drug discovery. The structural and functional distinctions highlighted in this guide underscore the importance of nuanced understanding when selecting inhibitors for specific research applications.
References
- 1. raybiotech.com [raybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CDK | EGFR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Cdk2 activation by selected tyrphostins causes cell cycle arrest at late G1 and S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-494: A Comparative Guide to a Reversible Kinase Inhibitor
For researchers and professionals in drug development, understanding the nuances of enzyme inhibitors is paramount. This guide provides a comprehensive comparison of AG-494, a notable tyrosine kinase inhibitor, with a focus on its reversible inhibitory mechanism. We will delve into its performance against other inhibitors, supported by experimental data, and provide detailed protocols for key assays.
This compound: Reversible Inhibition of EGFR
This compound, a member of the tyrphostin family of compounds, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. A key characteristic of this compound is its reversible mechanism of inhibition. This means that it binds to the target enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity once the inhibitor is removed. This contrasts with irreversible inhibitors, which typically form a stable, covalent bond with the enzyme, leading to permanent inactivation.
One study directly compared the activity of this compound with another EGFR inhibitor, AG-1478, and explicitly categorized this compound as a reversible inhibitor, while designating AG-1478 as irreversible. This distinction is crucial for understanding the duration of action and potential for off-target effects.
However, it is important to note that the cellular effects of even irreversible inhibitors can sometimes appear reversible. For instance, in cell-based assays, the removal of an irreversible inhibitor from the culture medium might lead to the reinitiation of cell growth. This can be due to various cellular processes, such as the synthesis of new enzyme molecules that have not been exposed to the inhibitor. Therefore, while AG-1478 is considered an irreversible inhibitor at the molecular level due to its covalent binding mechanism, its long-term cellular effects can be influenced by such compensatory mechanisms.
Comparative Inhibitory Activity
To provide a clear perspective on the potency and selectivity of this compound, the following tables summarize its inhibitory concentrations (IC50) against its primary target, EGFR, and in various cell lines, alongside data for the irreversible inhibitor AG-1478 and a selection of Janus Kinase (JAK) inhibitors.
| Inhibitor | Target/Cell Line | IC50 | Notes |
| This compound | EGFR (autophosphorylation) | 1.2 µM | Reversible inhibitor. |
| A549 (lung cancer) | Varies with concentration | Dose-dependent inhibition of cell growth. | |
| DU145 (prostate cancer) | Varies with concentration | Dose-dependent inhibition of cell growth. | |
| AG-1478 | EGFR | - | Irreversible inhibitor. |
| A549 (lung cancer) | More effective at lower concentrations than this compound | Unable to completely inhibit growth at higher concentrations. | |
| DU145 (prostate cancer) | Stronger inhibition than in A549 cells |
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1.2 | 20 | 112 | 344 | Pan-JAK inhibitor with preference for JAK1/3 |
| Baricitinib | 5.9 | 5.7 | 420 | 53 | JAK1/JAK2 inhibitor |
| Upadacitinib | 43 | 240 | 2300 | 4600 | Selective JAK1 inhibitor |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 inhibitor |
Signaling Pathways Affected by this compound
This compound primarily targets the EGFR signaling pathway. Upon binding of a ligand like EGF, EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration. By inhibiting EGFR's kinase activity, this compound effectively blocks these downstream signals.
Interestingly, there is significant crosstalk between the EGFR and JAK-STAT signaling pathways. Activation of EGFR can lead to the activation of JAKs and subsequent phosphorylation and nuclear translocation of STATs (Signal Transducers and Activators of Transcription), which then regulate the expression of genes involved in cell growth and survival. Therefore, by inhibiting EGFR, this compound can also indirectly modulate JAK-STAT signaling.
Experimental Protocols
Determining Inhibitor Reversibility: The Washout Experiment
A washout experiment is a crucial method to assess whether the inhibitory effect of a compound is reversible or irreversible in a cellular context.
Objective: To determine if the removal of this compound from the cell culture medium restores cellular functions that were inhibited by the compound.
Materials:
-
Cultured cells of interest (e.g., A549, DU145)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well plates (e.g., 96-well)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24, 48, or 72 hours). This will serve as the "continuous exposure" control.
-
Washout:
-
For the "washout" group, carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed, sterile PBS to remove any residual inhibitor.
-
Replace the PBS with fresh, pre-warmed complete culture medium that does not contain the inhibitor.
-
-
Incubation: Incubate both the continuous exposure and washout plates for an additional period (e.g., 24 or 48 hours).
-
Assessment of Cell Viability: At the end of the incubation period, assess cell viability in all wells using a standard assay (e.g., MTT).
-
Data Analysis: Compare the cell viability of the washout group to the continuous exposure group and the vehicle control. If cell viability in the washout group recovers to a level similar to the vehicle control, it suggests that the inhibitory effect of this compound is reversible.
Determining IC50 Values for Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Objective: To determine the concentration of this compound required to inhibit 50% of the EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
This compound stock solution
-
Detection reagents (e.g., ADP-Glo Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of EGFR kinase and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Assay Setup: In a 384-well plate, add the this compound dilutions. Add the EGFR kinase and substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and detect the kinase activity using a suitable detection reagent (e.g., by measuring the amount of ADP produced).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool characterized by its reversible inhibition of EGFR. This property, in conjunction with its ability to modulate downstream signaling pathways, including the interconnected JAK-STAT pathway, makes it a subject of continued interest in cancer research. Understanding its mechanism of action and having robust experimental protocols are essential for accurately interpreting research findings and for the rational design of future therapeutic strategies. The comparative data provided in this guide serves as a valuable resource for researchers evaluating the utility of this compound in their specific experimental contexts.
Comparative Analysis of AG-494 and AG-490: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used tyrosine kinase inhibitors, AG-494 and AG-490. Both belong to the tyrphostin family and are valuable tools in studying cellular signaling pathways implicated in cancer and immune disorders. This document outlines their target specificity, presents available quantitative data for performance comparison, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Biochemical and Cellular Activity: A Quantitative Comparison
AG-490 and this compound exhibit distinct inhibitory profiles against a range of protein kinases. While both compounds target the Epidermal Growth Factor Receptor (EGFR), their selectivity and potency against other kinases, notably the Janus kinase (JAK) family, differ significantly. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for each compound against key targets.
| Target Kinase | AG-490 IC50 | This compound IC50 |
| EGFR | 0.1 µM[1], 2 µM[2] | 0.7 µM[3], 1.2 µM[2][4] |
| ErbB2/HER2 | 13.5 µM[2][5] | 39 µM[3] |
| JAK2 | ~10 µM[5] | Not Reported |
| JAK3 | 12 µM[5] | Not Reported |
| PDGF-R | Not Reported | 6 µM[3] |
| Cdk2 | Not Reported | Blocks Activation[6] |
| Note: IC50 values are compiled from various sources and may not be directly comparable due to differing assay conditions. |
Mechanism of Action and Target Specificity
AG-490 is a well-characterized inhibitor of the JAK-STAT signaling pathway, primarily targeting JAK2 and JAK3.[5] It also demonstrates potent inhibition of EGFR.[1][2] AG-490 has been shown to not inhibit other tyrosine kinases such as Lck, Lyn, Btk, Syk, or Src.[1][5] Its ability to block the JAK/STAT pathway leads to the suppression of cytokine-induced signaling and has been instrumental in studying hematological malignancies and inflammatory responses.[7]
This compound , like its analog AG-490, is a potent inhibitor of EGFR.[2][4] However, a distinguishing feature of this compound is its ability to block the activation of Cyclin-Dependent Kinase 2 (Cdk2), a key regulator of the cell cycle.[6] This suggests that this compound may exert its anti-proliferative effects not only through the inhibition of growth factor signaling but also by directly interfering with cell cycle progression.[6] Limited data is available on its activity against the JAK family of kinases.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by AG-490 and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of AG-490 and this compound.
In Vitro Kinase Assay (Radiolabeled ATP Method)
This protocol is a standard method for determining the inhibitory activity of compounds against purified kinases.
Workflow:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase (e.g., recombinant human EGFR or JAK2), a suitable substrate (e.g., histone H1 for Cdk2, or a synthetic peptide for EGFR/JAK2), and kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Inhibitor Addition: Add varying concentrations of AG-490 or this compound (typically dissolved in DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).
-
Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter or a phosphorimager.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of compounds on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, DU145) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of AG-490 or this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway following inhibitor treatment.
Methodology:
-
Cell Treatment and Lysis: Culture cells to a desired confluency, serum-starve if necessary, and then treat with AG-490 or this compound for a specified time. If studying growth factor signaling, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before harvesting. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-EGFR, anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein or a loading control protein (e.g., β-actin or GAPDH).
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of protein phosphorylation.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time period.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have a 2N DNA content, cells in the G2/M phase will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Conclusion
AG-490 and this compound are valuable chemical probes for dissecting complex cellular signaling networks. AG-490's well-established role as a potent JAK/STAT and EGFR inhibitor makes it a standard tool for studying cytokine signaling and related pathologies. This compound, while also a potent EGFR inhibitor, presents an interesting alternative with its additional activity against Cdk2, suggesting a dual mechanism of action impacting both signal transduction and cell cycle machinery. The choice between these two inhibitors will depend on the specific research question and the signaling pathways of interest. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the effects of these and other kinase inhibitors in their own experimental systems.
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. stemcell.com [stemcell.com]
- 6. Tyrphostin AG 494 blocks Cdk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK2 tyrosine kinase inhibitor AG490 suppresses cell growth and invasion of gallbladder cancer cells via inhibition of JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
AG-494: A Comparative Guide for Validating EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AG-494 with other common alternatives for validating Epidermal Growth Factor Receptor (EGFR) signaling. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Understanding EGFR Signaling and Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3] Dysregulation of this pathway is a hallmark of many cancers.[3]
Small molecule inhibitors, such as this compound and others, act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and thereby inhibiting downstream signaling.[3][4] These inhibitors are invaluable tools for studying EGFR-dependent processes and for the development of targeted cancer therapies.
Visualizing the EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling cascade and the point of intervention for tyrosine kinase inhibitors (TKIs) like this compound.
Caption: EGFR signaling pathway and the inhibitory action of Tyrosine Kinase Inhibitors.
Comparative Analysis of EGFR Inhibitors
This compound belongs to the tyrphostin family of tyrosine kinase inhibitors.[4] While it has been historically used as a tool compound to study EGFR signaling, a new generation of more potent and selective EGFR inhibitors have since been developed and are now widely used in research and clinical settings.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used EGFR inhibitors against various cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons of this compound with newer inhibitors under identical experimental conditions are limited.
| Compound | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | EGFR | A549 | Lung Carcinoma | 6.16 | [5] |
| DU145 | Prostate Carcinoma | 10.7 | [5] | ||
| Gefitinib | EGFR | H3255 | Non-Small Cell Lung Cancer | 0.003 | [6] |
| PC-9 | Non-Small Cell Lung Cancer | 0.02 | [6] | ||
| H1975 | Non-Small Cell Lung Cancer | 4.4 | [7] | ||
| Erlotinib | EGFR | PC-9 | Non-Small Cell Lung Cancer | ~0.01 | [8] |
| H1975 | Non-Small Cell Lung Cancer | >10 | [8] | ||
| Afatinib | EGFR, HER2, HER4 | H1975 | Non-Small Cell Lung Cancer | ~0.01 | [7] |
| Osimertinib | EGFR (including T790M) | H1975 | Non-Small Cell Lung Cancer | ~0.01 | [9] |
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for two key assays used to validate EGFR signaling and the efficacy of its inhibitors are provided below.
Experimental Workflow: Inhibitor Screening
The general workflow for screening EGFR inhibitors involves treating cancer cell lines with the compound and subsequently measuring its effect on cell viability or specific pathway components.
Caption: General experimental workflow for screening EGFR inhibitors.
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.[10][11][12]
Materials:
-
EGFR-expressing cancer cell line (e.g., A549)
-
Complete culture medium
-
96-well plates
-
This compound or other EGFR inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value of the inhibitor.
-
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is used to directly assess the inhibitory effect of a compound on EGFR autophosphorylation.[3][13][14]
Materials:
-
EGFR-expressing cancer cell line
-
6-well plates
-
Serum-free medium
-
EGFR inhibitor
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of the EGFR inhibitor for 1-2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
-
Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the p-EGFR signal to total EGFR and a loading control to determine the extent of inhibition.
-
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 6. scispace.com [scispace.com]
- 7. Comparison of the effects of the three major tyrosine kinase inhibitors as first-line therapy for non-small-cell lung cancer harboring epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AG-494 and Newer Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the EGFR inhibitor AG-494 with newer alternatives, supported by experimental data. This analysis focuses on inhibitors of the Epidermal Growth Factor Receptor (EGFR) pathway for a relevant comparison, while also acknowledging the emergence of highly specific inhibitors for other kinase families, such as the Janus kinases (JAKs).
This compound, a tyrphostin derivative, is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase.[1][2][3] While it has been a valuable tool in preclinical research, the landscape of kinase inhibitors has evolved significantly with the development of more potent and selective agents for various signaling pathways. This guide offers a comparative overview of this compound against newer generation EGFR inhibitors and provides context by contrasting them with a different class of modern therapeutics, the JAK inhibitors.
Performance and Specificity: A Quantitative Comparison
The efficacy of a kinase inhibitor is primarily determined by its potency, often expressed as the half-maximal inhibitory concentration (IC50), and its selectivity for the intended target. The following tables summarize the available data for this compound and a selection of newer EGFR and JAK inhibitors.
Table 1: Comparison of Inhibitory Activity (IC50) Against EGFR
| Inhibitor | Target EGFR Type | IC50 (nM) | Source |
| This compound | Wild-Type | 700 | [1] |
| Gefitinib | Wild-Type | 18.2 - 211.22 | [4] |
| L858R Mutant | 3 - 45 | [5] | |
| Exon 19 Deletion | 13.06 | [6] | |
| Erlotinib | Wild-Type | 2 | [7] |
| L858R Mutant | 12 | [8] | |
| Exon 19 Deletion | 7 | [8] | |
| Osimertinib | T790M Mutant | 5 - 8.5 | [4][8] |
| L858R Mutant | ~10 | [8] | |
| Exon 19 Deletion | ~10 | [8] |
Table 2: Inhibitory Activity of Selected JAK Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| Tofacitinib | JAK1 | 112 |
| JAK2 | 20 | |
| JAK3 | 1 | |
| Baricitinib | JAK1 | 5.9 |
| JAK2 | 5.7 |
Note: IC50 values can vary depending on the experimental conditions (e.g., ATP concentration, substrate, and assay format). The data presented here are compiled from various sources and should be considered for comparative purposes.
Cost-Effectiveness for Research Applications
For laboratory research, the cost of inhibitors is a significant consideration. This compound is primarily available as a research chemical, while the newer inhibitors are clinically approved drugs, which influences their pricing and availability.
Table 3: Illustrative Cost Comparison for Research Use
| Inhibitor | Typical Price (USD) per mg |
| This compound | ~$5 - $10 |
| Gefitinib | ~$10 - $20 (Generic) |
| Erlotinib | ~$5 - $15 (Generic) |
| Osimertinib | Price on request (Brand name) |
| Ruxolitinib | ~$7 - $48 (Generic/Brand) |
| Tofacitinib | ~$2.77 - $65 (Generic/Brand) |
| Baricitinib | ~$3.57 - Price on request (Generic/Brand) |
Disclaimer: Prices are approximate and can vary significantly based on the supplier, purity, and quantity purchased. The prices for clinically approved drugs are often much higher and are subject to insurance coverage and patient assistance programs.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is crucial for designing experiments and interpreting results.
EGFR Signaling Pathway
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation.[7][9] Ligand binding to EGFR leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for AG-494
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of AG-494, a tyrphostin that acts as an inhibitor of the epidermal growth factor receptor (EGFR) kinase. Adherence to these guidelines is critical for protecting both laboratory personnel and the environment from potential hazards.
This compound, also known as Tyrphostin AG 494, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal requires careful consideration and adherence to established safety protocols and regulations.
Hazard and Safety Information
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
This compound Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of personnel and the environment. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the proper disposal of this compound.
Procedural Guidance for Disposal
The following step-by-step guidance outlines the proper procedures for the disposal of this compound, incorporating best practices for laboratory safety and chemical handling.
1. Personal Protective Equipment (PPE): Before handling this compound waste, it is imperative to wear appropriate personal protective equipment. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated, leak-proof container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemically compatible container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
3. Labeling: Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Tyrphostin)"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")
4. Storage: Store the sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory. This area should be well-ventilated and away from drains or water sources to prevent environmental contamination in case of a spill.[1]
5. Disposal: The final and most critical step is the disposal of the waste through an approved and licensed hazardous waste disposal company.[1] Do not attempt to dispose of this compound down the drain or in regular trash.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.
Accidental Release Measures
In the event of an accidental spill of this compound, follow these procedures:
-
Ensure adequate ventilation.
-
Wear full personal protective equipment. [1]
-
Contain the spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the substance.[2]
-
Clean the area: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect and dispose: Collect all contaminated materials (absorbent, cleaning supplies, etc.) in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[1]
References
Essential Safety and Logistical Information for Handling AG-494
AG-494, also known as Tyrphostin this compound, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a cytotoxic compound, it requires stringent safety protocols to protect researchers and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute Oral Toxicity (Category 4), H302: Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₂N₂O₃ | Cayman Chemical |
| Molecular Weight | 280.3 g/mol | Cayman Chemical |
| Appearance | Crystalline solid | Cayman Chemical |
| Solubility | DMSO: 20 mg/mLDMF: 30 mg/mLEthanol: 1 mg/mLWater: Insoluble | Cayman Chemical |
| Storage Temperature | Powder: -20°CIn solvent: -80°C | DC Chemicals |
Operational Plans: Handling Procedures
Due to its cytotoxic nature, this compound must be handled with care to avoid inhalation of dust, and contact with skin and eyes. The following protocols provide step-by-step guidance for handling both the powdered form and solutions of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Powder-free nitrile gloves meeting ASTM D6978 standards. Double gloving is required. | Protects against skin contact. Nitrile offers good resistance to DMSO, a common solvent for this compound.[2][3] Double gloving provides an extra layer of protection. |
| Gown | Disposable, back-fastening gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Prevents contamination of personal clothing and skin.[3][4] |
| Eye/Face Protection | Safety goggles with side-shields. A full-face shield should be worn if there is a risk of splashing. | Protects eyes from dust particles and splashes of solutions.[5] |
| Respiratory Protection | For handling the powder form, a NIOSH-approved N95 or higher-level particulate respirator is mandatory.[3][6] | Prevents inhalation of fine powder, which can be harmful if ingested. |
Experimental Protocols
1. Handling Powdered this compound
This protocol should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Ensure a cytotoxic spill kit is readily accessible.
-
-
Procedure:
-
Carefully open the container of this compound to avoid creating airborne dust.
-
Use a dedicated spatula to weigh the desired amount of powder.
-
If transferring to another container, do so slowly and close to the work surface to minimize dust generation.
-
Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as cytotoxic waste.
-
-
Post-Handling:
-
Securely close the this compound container.
-
Wipe down the exterior of the container before returning it to storage.
-
Dispose of the absorbent pad and outer gloves in a designated cytotoxic waste container.
-
Remove remaining PPE and wash hands thoroughly.
-
2. Preparation of this compound Stock Solution in DMSO
This compound is frequently dissolved in Dimethyl Sulfoxide (DMSO) for in vitro experiments.
-
Preparation:
-
Follow the same preparation steps as for handling the powder.
-
-
Procedure:
-
Weigh the desired amount of this compound powder directly into a sterile, conical tube or vial.
-
Using a micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Post-Preparation:
-
Label all aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C.
-
Dispose of all contaminated materials, including pipette tips and tubes, in the cytotoxic waste stream.
-
Disposal Plan
This compound is very toxic to aquatic life, and therefore, its disposal must be managed meticulously to prevent environmental contamination.[7]
Waste Segregation and Collection
-
Solid Waste: All solid materials contaminated with this compound, including gloves, gowns, absorbent pads, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled, and compatible waste container. Do not pour any this compound solution down the drain.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and a list of the chemical contents.
-
Storage: Store waste containers in a secure, designated area away from general lab traffic.
-
Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[7] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local and national regulations.
Visualizing the Mechanism of Action
This compound functions by inhibiting the EGFR signaling pathway, which is crucial for cell growth and proliferation. The following diagram illustrates the simplified EGFR signaling cascade and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
